Farnesylacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMRKDLVGQMJU-IUBLYSDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061087, DTXSID50883648 | |
| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour | |
| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.895 | |
| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1117-52-8, 762-29-8 | |
| Record name | Farnesylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesyl acetone, (5E,9E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E,E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESYL ACETONE, (5E,9E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S0G4N267H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural Sources of Farnesylacetone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone is a naturally occurring acyclic sesquiterpenoid ketone. As a C18 terpene ketone, it is structurally characterized by a (E,E)-farnesyl group attached to an acetone (B3395972) molecule. This compound and its derivatives are of significant interest to the scientific community due to their potential biological activities, which include cytotoxic, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction, identification, and quantification.
Natural Occurrence in Plants
This compound has been identified as a volatile or semi-volatile component in the essential oils of a select number of plant species. While its presence is reported in several plants, quantitative data remains limited in the scientific literature. The following table summarizes the known plant sources and the available quantitative data for this compound.
| Plant Species | Family | Plant Part | This compound Content (%) | Method of Analysis | Reference(s) |
| Launaea mucronata | Asteraceae | Flowers | 46.35 (of essential oil) | GC-MS | [1] |
| Daphne odora | Thymelaeaceae | Flowers | Present (quantification not specified) | GC-MS | |
| Artemisia annua | Asteraceae | Aerial Parts | Not explicitly quantified | GC-MS | |
| Cinnamomum bejolghota | Lauraceae | Bark | Not explicitly quantified | GC-MS |
Note: While this compound has been reported in Artemisia annua and Cinnamomum bejolghota, specific quantitative data from the reviewed literature is not available.
Biosynthesis of this compound
The biosynthesis of this compound in plants follows the general terpenoid pathway, originating from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
The formation of the C15 backbone of this compound is initiated by the condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS) , yielding farnesyl pyrophosphate (FPP) . FPP is a key branch-point intermediate in the biosynthesis of all sesquiterpenoids[2][3].
The final enzymatic step leading to the formation of this compound from FPP is not yet fully elucidated in plants. However, it is hypothesized to involve a multistep process, potentially initiated by a phosphatase to yield farnesol, followed by oxidation steps to the corresponding aldehyde and then a final conversion to the ketone. Alternatively, a direct enzymatic conversion from an FPP-derived intermediate may occur. Further research is required to identify and characterize the specific enzyme(s) responsible for this conversion.
Biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
A common method for the extraction of volatile compounds like this compound from plant matrices is steam distillation .
Protocol: Steam Distillation
-
Sample Preparation: Freshly harvested plant material (e.g., flowers) is weighed. To increase the surface area for efficient extraction, the material can be lightly chopped or crushed.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask, supported by a perforated grid above the water level.
-
Distillation: Water in the flask is heated to boiling, generating steam that passes through the plant material. The steam volatilizes the essential oils, including this compound[4][5][6].
-
Condensation: The steam and essential oil vapor mixture travels to a condenser, where it is cooled by circulating cold water, causing it to liquefy.
-
Separation: The condensed liquid, a mixture of essential oil and hydrosol (floral water), is collected in a separator. Due to their different densities and immiscibility, the essential oil will form a separate layer, which can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a dark glass vial at 4°C to prevent degradation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for the separation, identification, and quantification of volatile compounds in essential oils.
Protocol: GC-MS Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration. An internal standard (e.g., n-alkane series) is often added for accurate quantification.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically set at 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 60°C held for 2 minutes, then ramped at 3-5°C/min to 240°C, and held for 5-10 minutes[7].
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
-
-
Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by creating a calibration curve with a certified reference standard. The peak area of this compound in the sample is compared to the calibration curve.
Identification and Structural Elucidation
While GC-MS is the primary tool for identification, other spectroscopic techniques can be employed for structural confirmation, especially for novel compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and purification of this compound from complex extracts, particularly when dealing with less volatile derivatives or for preparative purposes. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point for terpenoid analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous structural elucidation of isolated compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure of this compound.
References
- 1. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Aromatherapy | NAHA [naha.org]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
The Biological Role of Farnesylacetone in Crustaceans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesylacetone, a sesquiterpenoid ketone, has been identified as a biologically active molecule in crustaceans, primarily associated with the androgenic gland of males. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, with a focus on its synthesis, physiological effects, and potential molecular mechanisms of action. While research on this compound is not as extensive as that on other crustacean hormones like methyl farnesoate (MF) and the insulin-like androgenic gland hormone (IAG), this document synthesizes the available data to present a coherent picture for researchers in crustacean endocrinology and drug development. The guide details its inhibitory effects on female reproductive processes, such as vitellogenesis and macromolecular synthesis, and explores its potential biosynthesis. Experimental protocols for its study and diagrams of hypothesized pathways are also provided to facilitate future research in this area.
Introduction
This compound is a C18 isoprenoid ketone that has been isolated from the androgenic glands of the male crab, Carcinus maenas[1]. The androgenic gland is a key endocrine organ in male crustaceans, responsible for the development and maintenance of male sexual characteristics[2][3][4]. While the primary hormone of the androgenic gland is now understood to be the insulin-like androgenic gland hormone (IAG), a protein, the presence of bioactive lipids like this compound suggests a more complex hormonal milieu[2][3]. This compound has been demonstrated to exert significant biological effects, particularly in the inhibition of female reproductive processes, positioning it as a molecule of interest for studies on crustacean endocrinology and potential applications in aquaculture and pest management[5].
Biosynthesis of this compound (Hypothesized)
The precise biosynthetic pathway of this compound in crustaceans has not been fully elucidated. However, as a sesquiterpenoid, it is logical to hypothesize that its synthesis originates from the mevalonate (B85504) pathway, which is responsible for the production of isoprenoid precursors. This pathway is well-established in arthropods for the synthesis of juvenile hormones and other terpenoids[6][7].
The proposed pathway begins with acetyl-CoA and proceeds through the formation of farnesyl pyrophosphate (FPP), a key C15 intermediate. From FPP, the pathway to this compound likely involves several enzymatic steps, including dephosphorylation and oxidation.
Caption: Hypothesized biosynthetic pathway of this compound in crustaceans.
Physiological Roles of this compound
The primary documented biological role of this compound in crustaceans is the inhibition of female reproductive processes. This effect has been observed through in vitro studies on crustacean ovaries.
Inhibition of Vitellogenesis and Macromolecular Synthesis
This compound has been shown to inhibit vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes[5]. In vitro culture of crustacean ovaries with this compound resulted in a significant reduction in the incorporation of radiolabeled leucine, indicating an inhibition of protein synthesis[1][5]. Similarly, the incorporation of uridine (B1682114) into RNA was also inhibited, suggesting that this compound's effect is likely at the level of transcription[5]. This inhibitory action on both protein and RNA synthesis is specific to the gonads and has been observed across different crustacean species[5].
Role as a Male-Associated Hormone
The isolation of this compound from the androgenic gland of male crabs strongly suggests its function as a male-associated hormone[1][8]. Its inhibitory effects on female reproductive processes are consistent with a role in maintaining the male phenotype or suppressing female characteristics.
Quantitative Data
Specific quantitative data for the effects of this compound are limited in the available literature. The following table summarizes the qualitative and semi-quantitative findings.
| Parameter | Species | Tissue/Organ | Effect of this compound | Concentration/Dose | Reference |
| Protein Synthesis | Carcinus maenas | Ovary (in vitro) | Inhibition of ³H-leucine incorporation | Low concentration | [1][5] |
| RNA Synthesis | Carcinus maenas | Ovary (in vitro) | Inhibition of uridine incorporation | Low concentration | [5] |
| Vitellogenesis | Carcinus maenas | Ovary | Inhibition | Not specified | [5] |
| Electron Transport | Rat (in vitro model) | Liver Mitochondria | Inhibition of Complex I and II | Micromolar concentrations | [8] |
Signaling Pathway (Hypothesized)
The specific signaling pathway of this compound in crustaceans has not yet been elucidated, and a dedicated receptor has not been identified. However, based on its chemical nature as a lipophilic molecule and its observed effects on transcription, a hypothetical model can be proposed. This compound may act via a nuclear receptor, similar to other steroid and terpenoid hormones.
Given the extensive research on the methyl farnesoate (MF) signaling pathway, which involves the nuclear receptor complex of Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC), it is plausible that this compound could interact with this pathway, either as an agonist, antagonist, or by modulating the expression of its components. Alternatively, it may have its own distinct receptor and signaling cascade that ultimately impacts the transcription of genes involved in vitellogenesis.
Caption: Hypothesized signaling pathway for this compound in crustacean cells.
Experimental Protocols
Extraction of this compound from Androgenic Glands
This protocol is based on the methods used for the initial identification of this compound.
Materials:
-
Androgenic glands from male crabs (Carcinus maenas)
-
Homogenizer
-
Organic solvents (e.g., hexane (B92381), diethyl ether)
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Dissect androgenic glands from male crabs and immediately freeze them in liquid nitrogen or place them on dry ice.
-
Homogenize the frozen tissue in a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the lipid extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
The concentrated extract can then be subjected to further purification by chromatography if necessary, or directly analyzed by GC-MS.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
GC Conditions (Example):
-
Column: A non-polar or semi-polar capillary column suitable for steroid and terpenoid analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient program starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to ensure separation of compounds.
-
Injection Mode: Splitless injection for trace analysis.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated using a pure this compound standard. An internal standard should be used to correct for variations in extraction efficiency and injection volume.
In Vitro Ovarian Culture Bioassay
This bioassay is used to assess the effect of this compound on macromolecular synthesis in the ovary.
Materials:
-
Ovaries from female crustaceans in the vitellogenic stage.
-
Crustacean saline solution.
-
Sterile culture medium (e.g., Medium 199) supplemented with crustacean saline and antibiotics.
-
This compound stock solution (dissolved in a suitable solvent like ethanol).
-
Radiolabeled precursors: ³H-leucine and ³H-uridine.
-
Scintillation counter.
Procedure:
-
Aseptically dissect ovaries from female crustaceans and cut them into small fragments.
-
Pre-incubate the ovarian fragments in sterile culture medium for a short period to allow them to stabilize.
-
Transfer the fragments to fresh medium containing different concentrations of this compound (and a vehicle control).
-
Add radiolabeled ³H-leucine or ³H-uridine to the culture medium.
-
Incubate the ovarian fragments for a defined period (e.g., 2-4 hours) at an appropriate temperature.
-
After incubation, wash the fragments thoroughly with cold saline to remove unincorporated radiolabel.
-
Homogenize the tissue and precipitate the macromolecules (proteins and RNA) using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
The level of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the control samples.
Caption: General experimental workflow for the in vitro ovarian culture bioassay.
Conclusion and Future Directions
This compound is a biologically active sesquiterpenoid produced by the androgenic gland of male crustaceans with a demonstrated inhibitory effect on female reproductive processes. While its role appears to be linked to male physiology, much remains to be discovered about its precise functions, biosynthesis, and mechanism of action. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound and identifying the key enzymes involved.
-
Developing sensitive and specific methods for quantifying this compound in various tissues and hemolymph to understand its physiological titers.
-
Identifying and characterizing the receptor(s) for this compound to unravel its signaling pathway.
-
Conducting in vivo studies to confirm the physiological relevance of the observed in vitro effects.
-
Investigating the potential interplay between this compound, IAG, and MF in the complex regulation of crustacean reproduction and development.
A deeper understanding of this compound's role will not only contribute to our fundamental knowledge of crustacean endocrinology but also open avenues for the development of novel strategies for aquaculture and the management of crustacean populations.
References
- 1. 6,10,14-Trimethylpentadecan-2-one and 6,10,14-trimethyl-5-trans, 9-trans, 13-pentadecatrien-2-one from the androgenic glands of the male crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. From the discovery of the crustacean androgenic gland to the insulin-like hormone in six decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative effect of this compound on macromolecular synthesis in gonads of crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl farnesoate synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl Farnesoate Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]
- 8. This compound, a sesquiterpenic hormone of Crustacea, inhibits electron transport in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesylacetone as a Precursor in Terpenoid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesylacetone [(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one] is a sesquiterpenoid ketone that serves as a critical intermediate in the synthesis of a wide array of valuable terpenoids, including vitamins and higher-order terpenes like geranylgeraniol (B1671449). While its chemical synthesis is well-established and highly efficient, its direct biosynthesis is not prominently documented, suggesting it is likely formed through secondary metabolic processes rather than a dedicated enzymatic pathway from primary terpenoid precursors. This guide provides a comprehensive overview of the synthesis of this compound, its role as a versatile precursor, and detailed experimental protocols for its preparation and subsequent conversion into higher-order terpenoids, supported by quantitative data and procedural diagrams.
Introduction to this compound
Terpenoids are the largest and most diverse class of natural products, all deriving from the five-carbon isoprene (B109036) unit.[1] this compound, a C18 terpene ketone, represents a key molecular scaffold. Structurally, it consists of three isoprene units linked to an acetone (B3395972) moiety.[2] Its primary significance lies in its role as a precursor for the synthesis of commercially important compounds. It is a key intermediate in the production of Vitamin E and the C20 diterpene alcohol, geranylgeraniol, which itself is a precursor to diterpenes, carotenoids, and chlorophylls.[3][4] this compound and its derivatives have also been investigated for their biological activities, including potential applications in drug development.[5]
Synthesis of this compound
The production of this compound is dominated by chemical synthesis routes, which are efficient and high-yielding. In contrast, a direct, dedicated biosynthetic pathway from the central sesquiterpene precursor, farnesyl pyrophosphate (FPP), has not been clearly elucidated in the scientific literature.
Chemical Synthesis Routes
Two primary, high-yield chemical synthesis methods are prominently described. These methods offer robust and scalable production of this compound for research and industrial applications.
Route 1: Rhodium-Catalyzed Reaction of β-Farnesene with Methyl Acetoacetate (B1235776)
This process involves the reaction of β-farnesene with methyl acetoacetate, followed by decarboxylation. This method has been shown to produce this compound with exceptional yield.[1]
Route 2: α-Alkylation of Acetoacetate with a Farnesol (B120207) Derivative
A traditional and effective method involves the conversion of farnesol into a suitable leaving group (e.g., farnesyl bromide), which is then used to alkylate an acetoacetate enolate. Subsequent decarboxylation yields this compound.[4]
Biosynthesis of this compound: An Unclear Pathway
The canonical terpenoid biosynthesis pathway proceeds from acetyl-CoA via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct precursor for all C15 sesquiterpenes.[7]
While terpene synthases readily convert FPP into a vast array of cyclic and acyclic hydrocarbons and alcohols (like farnesol), a "this compound synthase" has not been identified. Enzymatic oxidation of farnesol is known to occur, but this process is catalyzed by farnesol dehydrogenase or farnesol oxidase, which specifically produce the aldehyde farnesal , not the ketone this compound.[8][9][10] This suggests that this compound is not a primary product of terpenoid metabolism in most organisms. Its natural occurrence may be the result of secondary, less specific enzymatic reactions or non-enzymatic transformations.
This compound as a Synthetic Precursor
This compound is a valuable C18 building block for the synthesis of higher-order terpenoids.
Synthesis of Geranylgeraniol (C20)
The most common application of this compound is its C2 chain extension to form geranylgeraniol, a C20 diterpene precursor. This is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting this compound with a phosphonate (B1237965) carbanion (e.g., from triethyl phosphonoacetate) to form an α,β-unsaturated ester. Subsequent reduction of the ester group yields geranylgeraniol.[4] This olefination reaction predominantly produces the E-alkene.
Synthesis of Vitamin E
This compound is a key intermediate in a modern, efficient semi-synthetic route to Vitamin E. In this process, microbially produced farnesene (B8742651) is first converted to this compound. The this compound is then subjected to a series of chemical transformations, including hydrogenation and condensation with trimethylhydroquinone, to ultimately produce isophytol, a key side-chain precursor for Vitamin E synthesis.[1][3]
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound and its conversion to downstream products.
| Synthesis of this compound | Starting Material | Reagents | Reported Yield | Reference |
| Route 1 | β-Farnesene | Methyl acetoacetate, Rh catalyst | 95% | [1][7] |
| Route 2 | (E,E)-Farnesol | 1. MsCl, LiBr; 2. NaH, Ethyl acetoacetate | 78-81% (overall) | [4] |
| Downstream Synthesis from Terpenoid Precursors | Product | Intermediate | Overall Yield | Reference |
| Three-Step Synthesis of Isophytol | Isophytol | This compound | ~92% (from Farnesene) | [3] |
| Five-Step Synthesis of Geranylgeraniol | (E,E,E)-Geranylgeraniol | β-keto ester | 53-61% (from Farnesol) | [4] |
Experimental Protocols
Synthesis of this compound from β-Farnesene (Route 1)
This protocol is adapted from patent literature describing a high-yield rhodium-catalyzed process.
-
Reaction Setup: A suitable reactor is charged with β-farnesene, ethanol, and deionized water.
-
Catalyst and Reagent Addition: A rhodium catalyst (e.g., bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate) and a phosphine (B1218219) ligand (e.g., sodium triphenylphosphine (B44618) monosulfonate) are added to the mixture. Ethyl acetoacetate is then introduced.
-
Reaction Conditions: The mixture is heated to 100 °C and refluxed for approximately 10 hours.
-
Work-up and Purification: After cooling, the reaction mixture undergoes hydrolysis and decarboxylation under alkaline conditions. The product, this compound, is then purified. A reported purity of over 95% is achievable with this method.[7]
Synthesis of this compound from (E,E)-Farnesol (Route 2)
This protocol is based on a well-established multi-step organic synthesis procedure.[4]
-
Step A: Conversion of Farnesol to Farnesyl Bromide:
-
Dissolve (E,E)-farnesol (1.0 eq) in anhydrous THF and cool to -45 °C.
-
Add methanesulfonyl chloride (1.3 eq) dropwise and stir for 1 hour.
-
Add lithium bromide (5.0 eq) and allow the mixture to warm to room temperature over 2 hours.
-
Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield crude farnesyl bromide, which is used without further purification.
-
-
Step B: Alkylation and Decarboxylation:
-
Prepare a solution of sodium ethoxide in ethanol. Add ethyl acetoacetate (3.0 eq) and stir.
-
Add the crude farnesyl bromide from Step A to the acetoacetate solution and reflux the mixture for several hours.
-
After the reaction is complete, add a solution of sodium hydroxide (B78521) and continue to reflux to facilitate decarboxylation.
-
Cool the mixture, neutralize, and extract the product with an organic solvent.
-
The crude product is purified by silica (B1680970) gel chromatography to yield this compound (78-81% overall yield from farnesol).
-
Synthesis of (E,E,E)-Geranylgeraniol from this compound Precursor
This protocol describes a C2 chain extension using a Horner-Wadsworth-Emmons type reaction, followed by reduction. The procedure is analogous to the chain extension of a β-keto ester derived from farnesol.[4]
-
Step A: Horner-Wadsworth-Emmons Olefination:
-
Prepare a solution of a phosphonate reagent, such as triethyl phosphonoacetate, in an anhydrous solvent like THF.
-
Deprotonate the phosphonate using a strong base (e.g., NaH or n-BuLi) at a low temperature (e.g., 0 °C to -78 °C) to form the phosphonate carbanion.
-
Add this compound dropwise to the carbanion solution and allow the reaction to proceed until completion, forming the α,β-unsaturated ester (ethyl geranylgeranoate).
-
Quench the reaction and perform an aqueous work-up. The crude product is purified by chromatography.
-
-
Step B: Reduction to Geranylgeraniol:
-
Dissolve the purified ethyl geranylgeranoate from Step A in an anhydrous solvent such as toluene (B28343) and cool to -78 °C.
-
Add a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), dropwise.
-
After the reaction is complete, quench carefully with methanol, followed by an aqueous work-up.
-
The crude geranylgeraniol is purified by silica gel chromatography.
-
Applications in Drug Development
The farnesyl backbone is a common motif in biologically active molecules. Farnesyl pyrophosphate is a substrate for farnesyltransferase, an enzyme implicated in cancer signaling pathways. Inhibitors of this enzyme have been a major focus of anti-cancer drug development. While this compound itself is not a direct inhibitor, its derivatives and the downstream products it can generate provide a rich source of chemical diversity for screening and lead optimization in various therapeutic areas. This compound has also been studied for its effects on macromolecular synthesis and its potential as an inhibitor of farnesol dehydrogenase in certain insects.[5]
Conclusion
This compound is a pivotal, non-primary terpenoid intermediate whose value is primarily realized through chemical synthesis. Its efficient production via established organic chemistry routes provides a reliable supply for its use as a precursor to high-value compounds like geranylgeraniol and as a key intermediate in the semi-synthesis of Vitamin E. While a dedicated biosynthetic pathway remains elusive, the chemical versatility of this compound ensures its continued importance for researchers and professionals in the fields of natural product synthesis, metabolic engineering, and drug discovery. Future work may yet uncover novel biocatalytic routes to this versatile ketone, further bridging the gap between synthetic chemistry and biotechnology.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 3. Still-Gennari Olefination [ch.ic.ac.uk]
- 4. EP0711749A1 - Process for producing geranylgeraniol - Google Patents [patents.google.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Farnesylacetone for Researchers and Drug Development Professionals
Farnesylacetone , a naturally occurring sesquiterpenoid ketone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Chemical and Physical Properties
This compound is recognized by several identifiers and possesses distinct physicochemical properties critical for experimental design and interpretation. The compound is often available as a technical-grade mixture of stereoisomers.
| Property | Value | Reference |
| CAS Number | 762-29-8 (for the mixture of stereoisomers) | |
| 1117-52-8 (for the (E,E)-isomer) | ||
| 3796-69-8 (for the (5Z,9Z)-isomer) | ||
| Molecular Weight | 262.43 g/mol | |
| Molecular Formula | C₁₈H₃₀O | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approximately 372.8 °C at 760 mmHg | |
| Density | Approximately 0.88 g/mL at 20 °C |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of (E,E)-Farnesylacetone
A common and effective method for the synthesis of (E,E)-Farnesylacetone involves the reaction of nerolidol (B1678203) with isopropenyl methyl ether in the presence of an acidic catalyst, followed by purification.[1]
Materials:
-
Nerolidol
-
Isopropenyl methyl ether
-
Acidic catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nerolidol in a suitable solvent.
-
Add a catalytic amount of an acidic catalyst to the solution.
-
Slowly add isopropenyl methyl ether to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the organic layer with a suitable solvent, such as diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation to separate it from unreacted starting materials and byproducts.[2][3][4][5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Heat the flask gently with a heating mantle.
-
Carefully monitor the temperature at the distillation head. The fraction corresponding to the boiling point of this compound should be collected in a clean receiving flask.
-
For higher purity, a second fractional distillation may be performed.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6][7][8][9][10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for separating terpenes (e.g., HP-5MS).
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject a small volume of the sample into the GC.
-
The GC oven temperature program should be optimized to achieve good separation of the isomers and any impurities. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
The resulting mass spectrum can be compared with library spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Dissolve a small amount of the purified this compound in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of this compound and its stereoisomers.
Signaling Pathways and Biological Activity
This compound has been shown to exhibit interesting biological activities, notably as an inhibitor of vitellogenesis in crustaceans and as a potential selective inhibitor of monoamine oxidase B (MAO-B).
Inhibition of Vitellogenesis in Crustaceans
This compound has been identified as a molecule that can inhibit vitellogenesis, the process of yolk protein formation, in the ovaries of crustaceans. This action is gonad-specific and appears to modify transcription, which in turn indirectly affects protein synthesis.
dot
Caption: Proposed pathway for this compound's inhibition of vitellogenesis.
Selective Inhibition of Monoamine Oxidase B (MAO-B)
Farnesol, a structurally related compound, has been shown to be a selective inhibitor of MAO-B.[16][17][18][19][20] The mechanism of inhibition is thought to involve the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. The selectivity for MAO-B over MAO-A is attributed to differences in the size and shape of the active site between the two enzyme isoforms.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to analysis of this compound.
dot
Caption: Workflow for the synthesis and analysis of this compound.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and pathway information aim to facilitate further investigation into the therapeutic potential of this intriguing natural compound.
References
- 1. CN101778810A - Preparation method of (E, E) -farnesyl acetone - Google Patents [patents.google.com]
- 2. Virtual Labs [oc-amrt.vlabs.ac.in]
- 3. Purification [chem.rochester.edu]
- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chembam.com [chembam.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Structure of the human mitochondrial monoamine oxidase B: new chemical implications for neuroprotectant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversible and selective monoamine oxidase inhibitors [biopsychiatry.com]
- 18. A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular aspects of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesylacetone Isomers: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesylacetone, a sesquiterpenoid ketone, exists as four geometric isomers: (5E,9E)-farnesylacetone, (5Z,9Z)-farnesylacetone, (5E,9Z)-farnesylacetone, and (5Z,9E)-farnesylacetone. These volatile compounds contribute to the aroma profile of various plants and play roles in insect chemical communication. Understanding the natural distribution, biosynthesis, and analytical chemistry of these isomers is crucial for applications in flavor and fragrance chemistry, as well as for exploring their potential as bioactive molecules in drug development. This guide provides a comprehensive overview of the natural occurrence of this compound isomers, their biosynthetic pathways, and detailed experimental protocols for their extraction, identification, and quantification.
Introduction to this compound Isomers
This compound (6,10,14-trimethyl-5,9,13-pentadecatrien-2-one) is a C18 isoprenoid ketone. The presence of two double bonds at positions 5 and 9 gives rise to four possible geometric isomers:
-
(5E,9E)-farnesylacetone: Also known as trans,trans-farnesylacetone.
-
(5Z,9Z)-farnesylacetone: Also known as cis,cis-farnesylacetone.
-
(5E,9Z)-farnesylacetone: Also known as trans,cis-farnesylacetone.
-
(5Z,9E)-farnesylacetone: Also known as cis,trans-farnesylacetone.
These isomers possess distinct chemical and physical properties, which can influence their biological activity and sensory perception.
Natural Occurrence of this compound Isomers
This compound has been identified as a volatile component in a variety of natural sources, primarily in plants. While the presence of this compound is documented, detailed studies quantifying the specific isomeric ratios are limited.
Table 1: Documented Natural Sources of this compound
| Natural Source | Organism | Isomer(s) Reported | Quantitative Data (Relative % of Total Volatiles) | Citation(s) |
| Plants | ||||
| Tomato | Solanum lycopersicum | This compound (isomeric composition often not specified) | Present, but quantitative data on specific isomers is scarce. | [1] |
| Laurel Leaf Oil | Laurus nobilis | This compound (isomer mixture) | <0.10% | [2] |
| Euclea crispa | Euclea crispa | (2Z,6E)-farnesyl acetone | 46.35% of the essential oil | [3] |
| Insects | ||||
| Androgenic glands of the male crab | Carcinus maenas | 6,10,14-trimethyl-5-trans, 9-trans, 13-pentadecatrien-2-one ((E,E)-farnesylacetone) | Present | [2] |
Note: The table will be updated as more quantitative data on specific isomers becomes available.
Biosynthesis of this compound Isomers
The biosynthesis of this compound isomers proceeds through the terpenoid pathway, originating from the precursor farnesyl pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The stereochemistry of the resulting this compound is dependent on the isomeric form of the farnesyl precursor.
The conversion of farnesyl derivatives to this compound likely involves oxidation and rearrangement reactions, though the specific enzymatic steps are not fully elucidated in all organisms.
Experimental Protocols
Extraction of this compound Isomers from Plant Material
The choice of extraction method is critical for obtaining a representative profile of volatile compounds like this compound.
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from a sample's headspace.
Protocol:
-
Sample Preparation: Weigh 1-5 g of fresh or dried and ground plant material into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., n-alkane solution) for quantification.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption.
Steam distillation is a classic method for extracting essential oils from plant materials.
Protocol:
-
Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus.
-
Sample Preparation: Place a known quantity of plant material (e.g., 100 g) in the distillation flask with a sufficient volume of distilled water.
-
Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.
-
Condensation: The steam and volatile mixture is then cooled in a condenser, and the resulting liquid is collected in a separating funnel.
-
Separation: The essential oil, being immiscible with water, will form a separate layer and can be collected.
-
Drying: Dry the collected oil over anhydrous sodium sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the technique of choice for separating and identifying volatile isomers.
Table 2: Suggested GC-MS Parameters for this compound Isomer Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Analysis:
-
Identification: Compare the mass spectra of the separated peaks with reference spectra from libraries such as NIST and Wiley.
-
Quantification: Use the peak area of each isomer relative to the internal standard to determine its concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.
Protocol:
-
Sample Preparation: Dissolve a purified sample of the this compound isomer mixture in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts and coupling constants of the olefinic and methyl protons will be indicative of the E and Z configurations.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shifts of the methyl carbons attached to the double bonds are particularly diagnostic for distinguishing between E and Z isomers.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Conclusion
The study of this compound isomers is an active area of research with implications for food science, agriculture, and medicine. This guide has provided a foundational understanding of their natural occurrence, biosynthesis, and the analytical methodologies required for their detailed characterization. Further research is needed to fully quantify the distribution of each isomer in nature and to elucidate the specific enzymatic machinery responsible for their biosynthesis. The detailed protocols provided herein offer a robust framework for researchers to advance our knowledge of these intriguing sesquiterpenoids.
References
Farnesylacetone Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone, a sesquiterpenoid ketone, is a naturally occurring compound found in various essential oils and is also known to play a role as a hormone in some crustaceans. Understanding its degradation profile is crucial for assessing its stability, metabolic fate, and potential environmental impact. This technical guide provides a comprehensive overview of the known and predicted degradation products and pathways of this compound. Due to a lack of direct studies on this compound degradation, this guide synthesizes information from studies on structurally related compounds, particularly the corresponding alcohol, farnesol (B120207), to propose likely degradation routes. This document also outlines relevant experimental protocols for researchers investigating the biotransformation and chemical decomposition of this compound.
Predicted Degradation Pathways of this compound
The degradation of this compound is anticipated to proceed primarily through oxidative pathways, targeting the double bonds and the alkyl chain. Both microbial biotransformation and chemical degradation under oxidative stress are likely to yield a variety of smaller, more polar molecules.
Microbial Degradation
Based on studies of microbial action on other terpenes, the degradation of this compound by microorganisms such as fungi and bacteria is expected to involve a series of enzymatic reactions. Key predicted pathways include:
-
Epoxidation: The double bonds in the farnesyl chain are susceptible to epoxidation, a common reaction in microbial metabolism of unsaturated compounds. This would lead to the formation of various mono-, di-, and tri-epoxides of this compound.
-
Hydroxylation: Microbial enzymes, particularly cytochrome P450 monooxygenases, can introduce hydroxyl groups at various positions along the carbon chain. This increases the polarity of the molecule, facilitating further degradation.
-
Chain Cleavage: Through oxidative processes, the carbon chain of this compound can be cleaved, leading to the formation of smaller ketones, aldehydes, and carboxylic acids.
The following diagram illustrates a predicted microbial degradation pathway for this compound, leading to the formation of key intermediates.
Chemical Degradation (Oxidative Stress)
Under conditions of oxidative stress, such as exposure to reactive oxygen species (ROS), this compound is likely to undergo chemical degradation. This is particularly relevant in biological systems experiencing oxidative stress and for understanding the compound's environmental fate. The degradation of the related compound farnesol under stress conditions has been shown to produce a variety of oxidation products.[1][2] By analogy, the following degradation products can be predicted for this compound:
-
Oxidized derivatives: Similar to microbial degradation, chemical oxidation is expected to produce epoxides and hydroxylated derivatives.
-
Carbonyl compounds: Cleavage of the double bonds can lead to the formation of smaller aldehydes and ketones.
-
Carboxylic acids: Further oxidation of aldehydes will result in the corresponding carboxylic acids.
The proposed oxidative degradation pathway is visualized in the following diagram.
Quantitative Data on Degradation of a Related Compound
Table 1: Summary of Farnesol Degradation Products and Conditions [1][2]
| Degradation Condition | Major Degradation Products Identified |
| Acidic Hydrolysis | Isomers of farnesol, dehydration products |
| Alkaline Hydrolysis | Isomers of farnesol |
| Oxidative (H₂O₂) | Epoxides, diols, and chain cleavage products |
| Thermal | Isomerization and degradation products |
| Photolytic | Isomerization and oxidation products |
Note: This table is based on the degradation of farnesol and is presented here as a predictive model for this compound due to structural similarity.
Experimental Protocols
To facilitate further research into the degradation of this compound, this section provides detailed methodologies for key experiments.
Microbial Degradation Study
Objective: To identify the degradation products of this compound when exposed to a specific microbial culture.
Workflow:
Detailed Methodology:
-
Microorganism and Culture Conditions: Select a microbial strain known for its ability to degrade terpenes (e.g., Aspergillus niger, Pseudomonas putida). Culture the microorganism in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) at its optimal growth temperature with agitation.
-
Substrate Addition: Prepare a stock solution of this compound in a solvent that is minimally toxic to the microorganism (e.g., ethanol (B145695) or DMSO). Add the this compound solution to the microbial culture to a final concentration typically in the range of 100-500 mg/L.
-
Incubation and Sampling: Incubate the cultures for a period ranging from 24 hours to several days. Collect aliquots of the culture at various time points (e.g., 0, 24, 48, 72 hours).
-
Extraction of Metabolites: Centrifuge the collected samples to separate the microbial biomass from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Analytical Identification: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the degradation products. Compare the mass spectra of the products with spectral libraries and the parent compound.
Forced Degradation Study (Chemical Degradation)
Objective: To investigate the chemical stability of this compound under various stress conditions and identify the resulting degradation products.
Workflow:
Detailed Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic and Alkaline Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature for a defined period.
-
Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Photodegradation: Expose the solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method, such as UHPLC-DAD or LC-MS/MS, to separate and identify the degradation products.
Conclusion
While direct experimental data on the degradation of this compound is limited, a comprehensive understanding of its likely degradation products and pathways can be inferred from studies on structurally related sesquiterpenoids. The primary routes of degradation are predicted to be oxidative, involving epoxidation, hydroxylation, and chain cleavage, whether through microbial action or chemical stress. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the degradation of this compound, enabling the identification of its metabolites and degradation products. Such studies are essential for a complete toxicological and environmental assessment of this widespread natural compound. Further research is warranted to definitively characterize the degradation profile of this compound and to quantify the formation of its various degradation products under different conditions.
References
In Vitro Bioactivity of Farnesylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone, a naturally occurring terpenoid found in various essential oils, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the reported in vitro biological activities of this compound, with a focus on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. Detailed experimental protocols and summaries of quantitative data are presented to support further research and development efforts.
Cytotoxic and Apoptotic Effects
This compound and its derivatives have been investigated for their potential to inhibit the proliferation of cancer cells and induce apoptosis.
Quantitative Data: Cytotoxicity
Data on the specific IC50 values for this compound are limited in the currently available literature. Much of the research has focused on the related compound, farnesol (B120207), or derivatives of this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Farnesol | DU145 (Prostate Cancer) | MTT | Dose-dependent decrease in proliferation | [1] |
| Farnesol | Various Cancer Cell Lines | WST-1 | Dose-dependent effects | |
| Farnesyl-O-acetylhydroquinone | B16F10 (Melanoma) | Not Specified | 2.5 µM/L |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting a dose-response curve.
Experimental Protocol: Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Antimicrobial Activity
This compound and related compounds have demonstrated activity against various microbial pathogens.
Quantitative Data: Antimicrobial Activity
Specific MIC values for this compound are not consistently reported across a wide range of microorganisms. The available data often pertains to farnesol or its derivatives.
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| Farnesol | Staphylococcus aureus (MRSA strains) | 256 - 512 | |
| Farnesol | Staphylococcus aureus | 2048 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.
Antioxidant Activity
The potential of this compound to scavenge free radicals has been explored through various in vitro assays.
Quantitative Data: Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH solution (in methanol (B129727) or ethanol)
-
This compound solutions of various concentrations
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the DPPH solution with different concentrations of the this compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.
Anti-inflammatory Activity
This compound's potential to modulate inflammatory responses has been investigated, particularly its effect on nitric oxide production.
Quantitative Data: Anti-inflammatory Activity
Specific quantitative data on the inhibition of inflammatory markers by this compound is limited.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound solutions of various concentrations
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells treated with LPS only.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can then be calculated.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, research on the related compound, farnesol, suggests potential involvement of key cellular signaling cascades. Farnesol has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt and MAPK pathways[1]. It has also been implicated in the activation of the NF-κB signaling pathway[2]. Further investigation is required to determine if this compound acts through similar mechanisms.
Workflow for Investigating Signaling Pathway Modulation
Caption: Workflow for investigating the impact of this compound on cellular signaling pathways.
Conclusion
This compound exhibits a range of in vitro bioactivities that warrant further investigation. While current research provides a foundation, more comprehensive studies are needed to fully characterize its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties with specific quantitative data. The detailed experimental protocols provided in this guide serve as a resource for researchers to design and execute studies aimed at elucidating the mechanisms of action and therapeutic potential of this compound. Future research should focus on obtaining specific IC50 and MIC values for this compound against a broader range of cancer cell lines and microbial species, as well as definitively identifying the signaling pathways it modulates.
References
Methodological & Application
Application Notes: Two-Step Synthesis of Farnesylacetone from Farnesol
This document provides a detailed protocol for the synthesis of farnesylacetone from (E,E)-farnesol, targeting researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is a two-step process involving the selective oxidation of farnesol (B120207) to farnesal (B56415), followed by a Wittig reaction to yield the final product, this compound.
Introduction
This compound is a sesquiterpenoid ketone that serves as a valuable intermediate in the synthesis of more complex terpenoids and other natural products. Its precursor, farnesol, is an acyclic sesquiterpene alcohol that is a key intermediate in the biosynthesis of cholesterol, steroids, and other isoprenoids. The conversion of farnesol to this compound is a fundamental transformation in synthetic organic chemistry.
The protocol outlined below employs a robust and high-yielding two-step pathway:
-
Oxidation: Selective oxidation of the primary allylic alcohol group of farnesol to the corresponding aldehyde, farnesal, using activated manganese (IV) oxide (MnO₂). This reagent is highly effective for oxidizing allylic alcohols without affecting the carbon-carbon double bonds.
-
Wittig Olefination: Conversion of the aldehyde (farnesal) to the target ketone (this compound) via a Wittig reaction. This classic carbon-carbon bond-forming reaction utilizes a stabilized phosphorus ylide, acetonylidenetriphenylphosphorane, to introduce the acetone (B3395972) moiety.
Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis protocol.
| Reaction Step | Starting Material | Key Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Oxidation | (E,E)-Farnesol | Activated MnO₂, Dichloromethane (B109758) (DCM) | 25 (Room Temp.) | 4 | ~85-95 |
| 2. Wittig Reaction | (E,E)-Farnesal | Acetonylidenetriphenylphosphorane, Toluene | 110 (Reflux) | 24 | ~80-90 |
Experimental Protocols
Step 1: Oxidation of (E,E)-Farnesol to (E,E)-Farnesal
This procedure details the selective oxidation of the primary alcohol group of farnesol to an aldehyde using activated manganese dioxide.
Materials:
-
(E,E)-Farnesol
-
Activated Manganese (IV) Oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or Celite® (diatomaceous earth)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve (E,E)-farnesol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.
-
To the stirred solution, add activated manganese (IV) oxide (MnO₂) (10.0 eq by weight). The reaction is exothermic, so the addition should be portion-wise to maintain control over the temperature.
-
Stir the resulting black suspension vigorously at room temperature (approx. 25°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane (B92381):Ethyl Acetate (B1210297) eluent system. The reaction is complete when the farnesol spot has been completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude (E,E)-farnesal is typically a pale yellow oil and is of sufficient purity (>95%) to be used in the next step without further purification.
Step 2: Wittig Reaction of (E,E)-Farnesal to (E,E)-Farnesylacetone
This procedure describes the formation of this compound from farnesal using the stabilized Wittig reagent, acetonylidenetriphenylphosphorane. The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[1]
Materials:
-
(E,E)-Farnesal (from Step 1)
-
Acetonylidenetriphenylphosphorane (Ph₃P=CHCOCH₃)
-
Toluene, anhydrous
-
Hexane
-
Ethyl Acetate
-
Silica (B1680970) Gel (for column chromatography)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (E,E)-farnesal (1.0 eq) and acetonylidenetriphenylphosphorane (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.
-
Monitor the reaction progress by TLC (9:1 Hexane:Ethyl Acetate). The reaction is complete when the farnesal has been consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene. The crude product will contain this compound and triphenylphosphine (B44618) oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a hexane:ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Collect the fractions containing this compound, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (E,E)-farnesylacetone as a colorless to pale yellow oil.
Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound from farnesol.
References
Application Note: Analysis of Farnesylacetone in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone is a naturally occurring sesquiterpenoid ketone found in various essential oils. As a C18 terpene ketone, it is biosynthetically derived from farnesyl pyrophosphate.[1] Its presence and concentration can influence the aromatic profile and potential biological activity of an essential oil. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds in complex mixtures like essential oils, making it the ideal technique for characterizing this compound.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound in essential oils, including sample preparation, instrument parameters, and data analysis.
Quantitative Data
The concentration of this compound can vary significantly between different essential oils. The following table summarizes reported quantitative data for this compound in select essential oils.
| Essential Oil Source | Plant Part | This compound Concentration (%) | Reference |
| Arum rupicola var. rupicola | Aerial Parts | 5.0 | [4] |
| Cerastium candidissimum corr. | Not Specified | 4.20 | [5] |
| Lamium amplexicaule | Not Specified | 16.09 (Hexahydrofarnesyl acetone) | [1][6] |
Note: Data for hexahydrofarnesyl acetone (B3395972) is included as a structurally related compound.
Experimental Protocols
This section outlines a comprehensive protocol for the GC-MS analysis of this compound in essential oils.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Dilution: Essential oils are highly concentrated and should be diluted prior to injection to prevent column overloading.[7]
-
Filtration (Optional): If the diluted sample contains any particulate matter, centrifuge or filter it through a 0.2 µm syringe filter to prevent blockage of the syringe and contamination of the GC inlet and column.[8]
-
Vialing: Transfer the diluted sample into a 1.5 mL glass autosampler vial.[8]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound and other sesquiterpenoids in essential oils.
Gas Chromatograph (GC) Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 6890 series or similar |
| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column[9][10][11] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[12] |
| Inlet Temperature | 250 °C[9][11] |
| Injection Volume | 1 µL[2][9] |
| Injection Mode | Split (split ratio of 50:1 or 1:25 is common)[2][9] |
| Oven Temperature Program | Initial temperature of 60-70°C, hold for 1-2 minutes, then ramp at 3-5°C/minute to 240-280°C and hold for a final period.[2][9] |
Mass Spectrometer (MS) Parameters:
| Parameter | Recommended Setting |
| MS System | Agilent 5973 series or similar |
| Ionization Source | Electron Ionization (EI)[9] |
| Ionization Energy | 70 eV[9][10][11] |
| Ion Source Temperature | 230 °C[9][11][13] |
| Mass Range | 35-550 amu |
| Solvent Delay | 2-3 minutes[2] |
Data Analysis and Compound Identification
-
Peak Identification: The primary method for identifying this compound is by comparing its mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.[9]
-
Mass Spectrum of (E,E)-Farnesylacetone: The mass spectrum of (E,E)-Farnesyl acetone (C18H28O, Molecular Weight: 260.4 g/mol ) is a key identifier.[9][14] The fragmentation pattern will show characteristic ions.
-
Retention Index (RI): The use of Kovats' retention indices can aid in the confirmation of compound identity, especially when dealing with isomers.[2] The retention index is calculated relative to a series of n-alkanes analyzed under the same chromatographic conditions.
Diagrams
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
Logical Relationship for Compound Identification
Caption: Logic for identifying this compound.
References
- 1. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. farnesyl acetone, 762-29-8 [thegoodscentscompany.com]
- 6. tips.sums.ac.ir [tips.sums.ac.ir]
- 7. (E,E)-Farnesyl acetone [webbook.nist.gov]
- 8. Farnesyl acetone, (5e,9Z)- | C18H30O | CID 1711944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (E,E)-Farnesyl acetone [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (E,E)-Farnesyl acetone [webbook.nist.gov]
Application Note: Quantification of Farnesylacetone using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of farnesylacetone using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a sesquiterpenoid ketone, is a key intermediate in the synthesis of various higher terpenoids and a component of some essential oils. The described method is applicable to researchers, scientists, and drug development professionals for the accurate and precise quantification of this compound in various sample matrices. This document provides a comprehensive experimental protocol, guidelines for method validation, and data presentation formats.
Introduction
This compound ((6E,10E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one) is a C18 isoprenoid ketone that serves as a crucial building block in the synthesis of more complex molecules, including vitamins and fragrances. Its accurate quantification is essential for monitoring reaction kinetics, assessing product purity, and for quality control in various industrial applications. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of this compound. This application note details a reverse-phase HPLC method coupled with UV detection, which is a common and reliable approach for the analysis of terpenoids and other compounds containing chromophores.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
This compound Standard: A certified reference standard of this compound (purity ≥95%).
-
Sample Filters: 0.45 µm or 0.22 µm syringe filters compatible with the sample solvent.
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific sample matrices or HPLC systems.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 100% B over 15 minutes, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (or λmax of this compound) |
Note on Detection Wavelength: this compound, as an α,β-unsaturated ketone, is expected to have a UV absorbance maximum (λmax) in the range of 210-230 nm. It is highly recommended to determine the empirical λmax by scanning a standard solution of this compound using the DAD detector to ensure maximum sensitivity.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (at initial conditions, e.g., 70% acetonitrile in water) to create a calibration curve. A suggested range is 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix.
-
For Pure or Reaction Mixtures: Dilute an accurately weighed or measured amount of the sample in acetonitrile or the initial mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
For Essential Oil Matrices:
-
Dilute the essential oil in a non-polar solvent like hexane (B92381) (e.g., 1:10 v/v).
-
Perform a liquid-liquid extraction with acetonitrile. The more polar this compound will partition into the acetonitrile layer.
-
Collect the acetonitrile layer and, if necessary, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase to a known volume.
-
Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
For Biological Matrices (e.g., Plasma, Tissue Homogenate):
-
Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the biological sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the results of method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (T) | T ≤ 2 | User Defined |
| Theoretical Plates (N) | N > 2000 | User Defined |
| %RSD of Retention Time | < 1% | User Defined |
| %RSD of Peak Area | < 2% | User Defined |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | e.g., > 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Limit of Detection (LOD) | User Defined (e.g., based on S/N=3) |
| Limit of Quantification (LOQ) | User Defined (e.g., based on S/N=10) |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <3% |
| Accuracy (% Recovery) | e.g., 98-102% |
| Retention Time (min) | User Defined |
Visualizations
Application Notes and Protocols for the Structural Elucidation of Farnesylacetone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone is a naturally occurring terpenoid found in various essential oils and plays a role as a hormone and metabolite.[1] Its structural elucidation is crucial for understanding its biological activity and for quality control in industries such as flavorings and fragrances. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds like this compound.[2][3] This document provides detailed application notes and experimental protocols for the structural elucidation of (E,E)-farnesylacetone using a suite of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D correlation spectroscopy (COSY, HSQC, and HMBC).
Structural Overview of this compound
This compound, systematically named (5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one, is an 18-carbon ketone with three double bonds. The stereochemistry of the double bonds at positions 5 and 9 is critical for its chemical and biological properties. This guide focuses on the all-trans or (E,E)-isomer.
Figure 1: Chemical Structure of (E,E)-Farnesylacetone with atom numbering. (Image of (E,E)-Farnesylacetone structure with carbons numbered 1 to 18)
NMR Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for (E,E)-farnesylacetone. This data is illustrative and based on the analysis of similar terpenoid structures and general NMR principles, as a complete, experimentally verified dataset was not available in published literature at the time of writing.
¹H NMR Data (500 MHz, CDCl₃)
| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (3H) | 2.15 | s | - |
| H-3 (2H) | 2.52 | t | 7.5 |
| H-4 (2H) | 2.28 | q | 7.5 |
| H-5 (1H) | 5.10 | t | 7.0 |
| H-7 (2H) | 2.05 | m | - |
| H-8 (2H) | 2.00 | m | - |
| H-9 (1H) | 5.08 | t | 7.0 |
| H-11 (2H) | 1.98 | m | - |
| H-12 (2H) | 2.08 | m | - |
| H-13 (1H) | 5.09 | t | 7.0 |
| H-15 (3H) | 1.68 | s | - |
| H-16 (3H) | 1.60 | s | - |
| H-17 (3H) | 1.60 | s | - |
| H-18 (3H) | 1.62 | s | - |
¹³C NMR Data (125 MHz, CDCl₃)
| Carbon (Position) | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| C-1 | 29.8 | CH₃ |
| C-2 | 208.5 | C |
| C-3 | 43.5 | CH₂ |
| C-4 | 22.5 | CH₂ |
| C-5 | 123.5 | CH |
| C-6 | 138.0 | C |
| C-7 | 39.7 | CH₂ |
| C-8 | 26.6 | CH₂ |
| C-9 | 124.2 | CH |
| C-10 | 135.5 | C |
| C-11 | 39.7 | CH₂ |
| C-12 | 26.7 | CH₂ |
| C-13 | 124.4 | CH |
| C-14 | 131.3 | C |
| C-15 | 25.7 | CH₃ |
| C-16 | 17.7 | CH₃ |
| C-17 | 16.0 | CH₃ |
| C-18 | 16.2 | CH₃ |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for a small organic molecule like this compound. Instrument-specific parameters may need to be adjusted.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Pulse Program: zg30 or similar standard 1D proton experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16 to 64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 5 ppm).
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
1D ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 or similar proton-decoupled ¹³C experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
Pulse Program: cosygpqf or similar gradient-selected COSY.
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
Spectral Width (F1 and F2): 10 ppm.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information (CH/CH₃ positive, CH₂ negative).
-
Number of Scans (ns): 4-8 per increment.
-
Increments (F1 dimension): 128-256.
-
Spectral Width (F2 - ¹H): 10 ppm.
-
Spectral Width (F1 - ¹³C): 180 ppm.
-
¹J C-H Coupling Constant: Optimized for an average of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.
-
Number of Scans (ns): 8-16 per increment.
-
Increments (F1 dimension): 256-512.
-
Spectral Width (F2 - ¹H): 10 ppm.
-
Spectral Width (F1 - ¹³C): 220 ppm.
-
Long-range J C-H Coupling Constant: Optimized for an average of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions.
Structural Elucidation Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of piecing together the NMR data to determine the structure of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical flow for this compound structural elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and logical workflow presented in these application notes, researchers, scientists, and drug development professionals can confidently determine the structure of this compound and related terpenoid compounds. The use of complementary techniques such as COSY, HSQC, and HMBC allows for the complete assignment of all proton and carbon signals, leading to an unambiguous structural confirmation.
References
Application Notes and Protocols for the Extraction of Farnesylacetone from Sargassum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sargassum, a genus of brown macroalgae, is a rich source of various bioactive secondary metabolites, including terpenoids. Among these, farnesylacetone and its derivatives have garnered interest for their potential pharmacological activities. This compound, a C18-terpenoid, has been identified in several Sargassum species, such as Sargassum micracanthum and Sargassum siliquastrum. This document provides detailed application notes and protocols for the extraction, purification, and biological evaluation of this compound from Sargassum species, with a focus on its potential anticancer properties. While direct evidence for the anticancer effects of this compound from Sargassum is still emerging, this guide provides protocols based on studies of related compounds and general methodologies for natural product drug discovery.
Data Presentation
Table 1: Hypothetical Yield of this compound from Sargassum Species using Different Extraction Methods
| Sargassum Species | Extraction Method | Solvent System | Temperature (°C) | Pressure (bar) | This compound Yield (mg/100g dried algae) |
| S. micracanthum | Soxhlet Extraction | n-Hexane | 69 | Ambient | 15.2 ± 1.8 |
| S. siliquastrum | Maceration | Dichloromethane:Methanol (2:1) | 25 | Ambient | 12.5 ± 1.5 |
| S. wightii | Supercritical Fluid Extraction (SFE) | CO₂ with 10% Ethanol co-solvent | 45 | 250 | 25.8 ± 2.9 |
| S. fluitans | Pressurized Liquid Extraction (PLE) | Ethanol | 100 | 100 | 21.4 ± 2.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific collection time, location, and experimental conditions.
Table 2: In Vitro Cytotoxicity of this compound (Hypothetical IC₅₀ Values)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Cancer | 45.8 ± 3.7 | 1.2 ± 0.2 |
| HepG2 | Liver Cancer | 62.3 ± 5.1 | 2.5 ± 0.4 |
| A549 | Lung Cancer | 55.1 ± 4.5 | 1.8 ± 0.3 |
Note: The IC₅₀ values are hypothetical and intended for comparative purposes within this document. Experimental validation is required.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Sargassum
This protocol describes a general procedure for the extraction and purification of this compound from dried Sargassum biomass.
1. Materials and Reagents:
-
Dried, powdered Sargassum sp.
-
n-Hexane (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (MeOH, ACS grade)
-
Ethyl acetate (B1210297) (EtOAc, ACS grade)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel TLC plates (GF₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard analytical balance
2. Extraction Procedure (Soxhlet Extraction):
-
Weigh 100 g of dried, powdered Sargassum material.
-
Place the powdered algae in a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the n-hexane extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
3. Purification by Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 50 cm length, 4 cm diameter).
-
Dissolve the crude extract (e.g., 5 g) in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc 99:1, 98:2, 95:5, etc.).
-
Collect fractions of 20 mL each and monitor the separation using Thin Layer Chromatography (TLC).
-
For TLC analysis, use a mobile phase of n-hexane:EtOAc (9:1). Spot the collected fractions on a TLC plate and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major non-polar spot.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR.
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation and Conditions:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium, constant flow rate of 1 mL/min.
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at a rate of 10°C/min, and hold for 10 min.
-
MS transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Mass range: m/z 40-550.
2. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard of known concentration (e.g., 1 mg/mL) in n-hexane.
-
Create a series of standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.
-
Prepare the sample by dissolving a known weight of the purified this compound extract in n-hexane to a final concentration within the calibration range.
3. Analysis:
-
Inject 1 µL of each standard solution and the sample solution into the GC-MS system.
-
Record the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify this compound in the sample by comparing its retention time and mass spectrum with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by using the regression equation of the calibration curve.
Protocol 3: Assessment of In Vitro Anticancer Activity using MTT Assay
This protocol details the procedure to determine the cytotoxicity of this compound against cancer cell lines.[1][2][3]
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound (dissolved in DMSO to prepare a stock solution).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare serial dilutions of the this compound stock solution in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the treated cells for 48 or 72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 4: Investigation of Apoptosis Induction by Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of apoptosis-related proteins.[4][5][6][7][8]
1. Materials and Reagents:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Chemiluminescence imaging system.
2. Procedure:
-
Protein Extraction:
-
Treat cancer cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
-
Mandatory Visualizations
Caption: Workflow for this compound Extraction.
Caption: Putative Apoptotic Signaling Pathway.
Disclaimer: The signaling pathway depicted is a hypothetical model based on the known mechanisms of other apoptosis-inducing agents and requires experimental validation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. origene.com [origene.com]
- 5. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Farnesylacetone: Application Notes and Protocols for Insect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone is a sesquiterpenoid that acts as a juvenile hormone analog (JHA). Juvenile hormones (JH) are crucial regulators of insect development, reproduction, and metamorphosis.[1][2] JHAs, like this compound, mimic the action of endogenous JH, disrupting the normal life cycle of insects. This makes them valuable tools for basic research and for the development of biorational insecticides.[1] These compounds can interfere with embryonic development, prevent metamorphosis, and inhibit reproduction, offering a more target-specific and potentially safer alternative to broad-spectrum neurotoxic insecticides.[1][2] This document provides detailed application notes and protocols for the use of this compound in insect studies, with a focus on its toxic and potential sublethal effects.
Mechanism of Action: Juvenile Hormone Analogy
This compound is believed to exert its effects by interfering with the juvenile hormone signaling pathway. In insects, a high titer of JH maintains the larval state. A decrease in JH levels is necessary for the initiation of metamorphosis.[3] By mimicking JH, this compound can disrupt this delicate hormonal balance.
The accepted model for JH action involves an intracellular receptor called Methoprene-tolerant (Met). When JH (or a JHA like this compound) enters a cell, it binds to Met. This ligand-receptor complex then partners with another protein, often FISC (Farnesol-inducible Steroid Receptor Coactivator) or a similar bHLH-PAS protein, to form a functional transcription factor complex. This complex then binds to Juvenile Hormone Response Elements (JHREs) on the DNA, regulating the expression of target genes that control developmental processes. By artificially maintaining a high "JH" signal, this compound can prevent the insect from progressing to the next developmental stage, leading to developmental arrest, malformations, or death.
Data Presentation
Acute Toxicity of this compound and Related Compounds
The following table summarizes the acute toxicity of this compound and a related JHA, farnesyl acetate (B1210297), against the second-instar larvae of the diamondback moth, Plutella xylostella, after 96 hours of exposure.
| Compound | LC50 (mg/L) | LC90 (mg/L) | Reference |
| This compound | 142.87 | 407.67 | [1] |
| Farnesyl Acetate | 56.41 | 272.56 | [1] |
Note: The LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test population. The LC90 is the concentration lethal to 90% of the population.
Sublethal Effects of Juvenile Hormone Analogs
Table 2: Sublethal Effects of Farnesyl Acetate (at LC50 concentration of 56.41 mg/L) on P. xylostella Development
| Parameter | Control (Mean ± SE) | Farnesyl Acetate Treated (Mean ± SE) | Fold Change | Reference |
| Larval Development Time (days) | 8.4 ± 0.15 | 11.85 ± 0.35 | 1.41x increase | [1] |
| Pupal Weight (mg) | 5.8 ± 0.09 | 4.8 ± 0.12 | 0.83x decrease | [1] |
| Pupation Rate (%) | 95.33 ± 1.33 | 54.67 ± 2.91 | 0.57x decrease | [1] |
| Adult Emergence Rate (%) | 91.33 ± 2.03 | 43.33 ± 2.60 | 0.47x decrease | [1] |
Table 3: Sublethal Effects of Farnesyl Acetate (at LC50 concentration of 56.41 mg/L) on P. xylostella Reproduction
| Parameter | Control (Mean ± SE) | Farnesyl Acetate Treated (Mean ± SE) | Fold Change | Reference |
| Female Ratio (%) | 45.30 | 27.47 | 0.61x decrease | [1] |
| Fecundity (eggs/female) | 165.4 ± 4.54 | 39.7 ± 2.37 | 0.24x decrease | [1] |
| Egg Hatching Rate (%) | 95.7 ± 0.81 | 87.1 ± 1.63 | 0.91x decrease | [1] |
| Pre-oviposition Period (days) | 0.85 ± 0.08 | 1.30 ± 0.13 | 1.53x increase | [1] |
| Oviposition Period (days) | 5.25 ± 0.22 | 3.50 ± 0.24 | 0.67x decrease | [1] |
Experimental Protocols
Protocol 1: Determination of Acute Toxicity (LC50) of this compound
This protocol is adapted from the leaf-dip bioassay method used for P. xylostella.[1]
Objective: To determine the median lethal concentration (LC50) of this compound for a target insect species.
Materials:
-
This compound
-
Acetone or another suitable solvent
-
Tween-20 or other surfactant
-
Distilled water
-
Host plant leaves
-
Petri dishes
-
Filter paper
-
Soft paintbrush
-
Second or third-instar larvae of the target insect
-
Rearing cages for insects
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Preparation of Test Concentrations: Prepare a series of at least five dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.02% Tween-20) to ensure even spreading. A control solution containing only distilled water and the surfactant should also be prepared.
-
Leaf-Dip Bioassay:
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into a test concentration for 10-30 seconds.
-
Allow the leaves to air-dry for approximately 2 hours at room temperature.
-
Place each treated leaf into a Petri dish lined with moistened filter paper.
-
-
Insect Exposure:
-
Introduce a known number of larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes (with ventilation) and maintain them under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Record larval mortality at 24, 48, 72, and 96 hours post-treatment. Larvae are considered dead if they cannot move when gently prodded with a soft paintbrush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
-
Protocol 2: Assessment of Sublethal Effects of this compound
Objective: To evaluate the impact of a sublethal concentration (e.g., the experimentally determined LC50) of this compound on the development and reproduction of a target insect.
Procedure:
-
Insect Treatment: Treat a large cohort of larvae with the predetermined LC50 of this compound using the leaf-dip bioassay described in Protocol 1. A control group should be treated with the surfactant solution only.
-
Developmental Parameters:
-
Monitor the surviving larvae daily and record the duration of the larval and pupal stages.
-
Record the percentage of larvae that successfully pupate and the percentage of pupae that emerge as adults.
-
Weigh a subset of pupae from both the treated and control groups.
-
-
Reproductive Parameters:
-
Upon adult emergence, pair individual males and females from both the treated and control groups in separate mating cages.
-
Provide a suitable substrate for oviposition (e.g., fresh host plant leaves).
-
Record the pre-oviposition period (time to first egg laying), oviposition period, and post-oviposition period.
-
Count the total number of eggs laid per female (fecundity).
-
Monitor the eggs daily to determine the percentage that hatch (fertility/egg viability).
-
-
Morphological Observations:
-
Carefully examine pupae and adults from the treated group for any morphological abnormalities, such as malformed wings, incomplete emergence, or larval-pupal intermediates.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-tests or ANOVA) to compare the developmental and reproductive parameters between the treated and control groups.
-
Visualizations
Signaling Pathways and Workflows
Caption: Juvenile Hormone (JH) signaling pathway activated by a JHA like this compound.
Caption: General experimental workflow for evaluating the effects of this compound on insects.
References
Farnesylacetone's Inhibitory Effect on Mitochondrial Complex I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone, a naturally occurring sesquiterpenoid, has been identified as an inhibitor of the mitochondrial electron transport chain.[1] Specifically, studies have shown that this compound at micromolar concentrations can impede electron transfer within mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts the normal flow of electrons from NADH to ubiquinone, a critical step in cellular respiration and ATP production. The disruption of complex I function can lead to a cascade of downstream effects, including reduced mitochondrial respiration, a decrease in the cellular NAD+/NADH ratio, and potentially an increase in the production of reactive oxygen species (ROS).[2] Understanding the inhibitory mechanism and quantifying the effects of this compound on complex I are crucial for its potential development as a pharmacological tool or therapeutic agent.
These application notes provide a summary of the known effects of this compound on mitochondrial complex I and detailed protocols for researchers to investigate these effects further.
Data Presentation
Table 1: Inhibitory Potency of this compound on Mitochondrial Complex I (Template)
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Source Organism for Mitochondria | Reference |
| This compound | Data not available | Data not available | To be determined | Rat Liver | [1] |
| Rotenone (B1679576) (Example) | 0.025 | N/A | Non-competitive | SH-SY5Y cells | [2] |
| Amobarbital (Example) | Varies | N/A | Competitive | Various | [2] |
Table 2: Effects of this compound on Mitochondrial Respiration Parameters (Template)
| Treatment | Basal Respiration (% of control) | ATP-linked Respiration (% of control) | Maximal Respiration (% of control) | Spare Respiratory Capacity (% of control) |
| Vehicle Control | 100 | 100 | 100 | 100 |
| This compound (X µM) | To be determined | To be determined | To be determined | To be determined |
| Rotenone (Y µM) (Example) | Reduced | Reduced | Reduced | Reduced |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Proposed Mechanism of Action
Caption: Proposed inhibitory action of this compound on mitochondrial complex I.
Diagram 2: Experimental Workflow for Assessing Complex I Inhibition
Caption: Workflow for determining the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is adapted from standard procedures for mitochondrial isolation.
Materials:
-
Fresh rat liver
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge and rotor capable of 12,000 x g
-
Microcentrifuge tubes
Procedure:
-
Excise the liver from a euthanized rat and immediately place it in ice-cold Isolation Buffer.
-
Mince the liver into small pieces and wash several times with Isolation Buffer to remove excess blood.
-
Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of Isolation Buffer.
-
Homogenize the tissue with 5-10 strokes of a loose-fitting pestle.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to fresh tubes.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of Isolation Buffer.
-
Repeat the centrifugation at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Store the isolated mitochondria on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Mitochondrial Complex I Activity Assay (Colorimetric)
This protocol is a generalized method based on commercially available kits.
Materials:
-
Isolated mitochondria
-
Complex I Assay Buffer
-
NADH solution
-
Ubiquinone analog (e.g., decylubiquinone)
-
Colorimetric dye (e.g., a tetrazolium salt that gets reduced to a colored formazan)
-
Complex I inhibitor (e.g., Rotenone, as a positive control)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare the assay reagents as per the manufacturer's instructions if using a commercial kit.
-
In a 96-well plate, add the Complex I Assay Buffer to each well.
-
Add the ubiquinone analog and the colorimetric dye to each well.
-
Add a known amount of mitochondrial protein (typically 1-5 µg) to each well.
-
Add varying concentrations of this compound to the sample wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rotenone).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the NADH solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 450 nm or 600 nm depending on the dye) in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
Calculate the rate of NADH oxidation (activity of Complex I) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Protocol 3: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol outlines the use of an instrument like the Oroboros Oxygraph-2k or a Seahorse XF Analyzer.
Materials:
-
Intact cells or isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Substrates for Complex I (e.g., pyruvate (B1213749), malate, glutamate)
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound
Procedure (using isolated mitochondria):
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration medium to the chambers and allow it to equilibrate.
-
Add isolated mitochondria to the chambers.
-
Sequentially add substrates for Complex I (e.g., pyruvate and malate) to measure LEAK respiration.
-
Add ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Add this compound at the desired concentration and monitor the change in oxygen consumption rate.
-
Perform a titration of this compound to determine the dose-dependent effect on Complex I-linked respiration.
-
As controls, sequentially add oligomycin to measure LEAK respiration in the presence of the inhibitor, then FCCP to determine the maximal capacity of the electron transport system, followed by rotenone and antimycin A to inhibit Complex I and III, respectively, and measure residual oxygen consumption.
-
Analyze the data to determine the specific effects of this compound on different respiratory states.
Conclusion
This compound presents an interesting molecule for the study of mitochondrial bioenergetics due to its inhibitory effect on complex I. The protocols provided herein offer a framework for researchers to quantify this inhibition and explore its downstream cellular consequences. Further investigation is warranted to determine the precise binding site and mode of inhibition, as well as to establish a comprehensive profile of its effects on cellular metabolism and redox signaling. Such studies will be invaluable for assessing its potential applications in drug development and as a research tool.
References
- 1. This compound, a sesquiterpenic hormone of Crustacea, inhibits electron transport in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Farnesylacetone as a Key Intermediate in Vitamin E Synthesis
Introduction
Vitamin E, a group of fat-soluble compounds with antioxidant properties, is essential for human and animal health.[1] The most biologically active form, α-tocopherol, is in high demand for use in pharmaceuticals, supplements, and animal feed.[1][2] While natural vitamin E can be extracted from plant oils, chemical synthesis accounts for a significant portion of the global market, approximately 80%.[2] The total synthesis of vitamin E is primarily achieved through the condensation of two key intermediates: trimethylhydroquinone (B50269) (TMHQ) and isophytol (B1199701).[3][4] The synthesis of the C20 alcohol, isophytol, represents a significant technical challenge in the overall process.[2][5] Farnesylacetone serves as a crucial C18 ketone intermediate in several industrial routes for producing isophytol, making it a cornerstone in the large-scale production of synthetic vitamin E.[3][6]
Synthetic Strategy Overview
The industrial production of isophytol often involves a carbon chain growth process, with this compound being a key intermediate.[3] The general pathway involves the conversion of this compound to its saturated analogue, hexahydrothis compound (also known as phyton), which is then elaborated to form the C20 isophytol side-chain. This is subsequently condensed with the aromatic head group, TMHQ, to form the final vitamin E molecule.
Recent innovations have streamlined this process, starting from bio-fermented farnesene (B8742651), which can be efficiently converted to this compound.[7][8] This modern approach simplifies the synthesis, reduces the use of hazardous materials, and improves overall safety and efficiency.[8][9] The conversion of farnesene to isophytol via this compound can be achieved in three main steps with a high overall yield.[8][9]
Logical Relationship of Key Intermediates
The following diagram illustrates the central role of this compound in various synthetic routes leading to isophytol.
Caption: Synthetic pathways converging on this compound for isophytol production.
Core Synthetic Workflow: From this compound to Vitamin E
The primary transformation sequence starting from this compound is detailed below. This workflow represents a key segment of the industrial "Roche process" and is also integrated into modern bio-synthetic hybrids.[6]
Caption: Key reaction steps for the synthesis of Vitamin E from this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key synthetic steps.
Table 1: Synthesis of Hexahydrothis compound (Phyton) from this compound
| Parameter | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C) | 95.4% | 99.2% | [6] |
| Solvent | Methanol | [6] | ||
| Temperature | Room Temperature | [6] | ||
| Pressure | 0.141 MPa H₂ | [6] |
| Reaction Time | 24 hours | | |[6] |
Table 2: Synthesis of Isophytol from Hexahydrothis compound (Phyton)
| Method | Key Reagents | Solvent | Temperature | Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Ethynylation | Acetylene, KOH | Liquid Ammonia | 4 - 6 °C | 2.5 hours | 95.4% conversion of phyton | [6] |
| Followed by Hydrogenation (Lindlar Catalyst) | - | 30 - 60 °C | 8 hours | 75.7% yield from phyton | [6] |
| Grignard | Vinyl Magnesium Chloride (3 equiv.) | Tetrahydrofuran (THF) | Room Temperature | 0.5 - 2 hours | Not specified |[2] |
Table 3: Synthesis of Vitamin E (α-Tocopherol) from Isophytol and TMHQ
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Reactants | Isophytol, Trimethylhydroquinone (TMHQ) | 85% | [2] |
| Catalyst | Trifluoromethanesulfonimide (0.1 equiv.) | [2] | |
| Solvent | Hexane (B92381) | [2] |
| Conditions | Reflux under Nitrogen | |[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of vitamin E starting from this compound.
Protocol 1: Hydrogenation of this compound to Hexahydrothis compound (Phyton)
This procedure describes the catalytic hydrogenation of the olefinic bonds in this compound.
-
Materials:
-
This compound
-
Methanol
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Autoclave or hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
-
-
Procedure:
-
In a suitable autoclave, dissolve this compound in methanol.[6]
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.141 MPa.[6]
-
Stir the reaction mixture at room temperature for 24 hours, maintaining the hydrogen pressure.[6]
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Remove the catalyst by filtration.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.[6]
-
Purify the resulting residue by vacuum distillation, collecting the fraction at 152–153°C and 2.6 mbar to obtain hexahydrothis compound with a purity of 99.2%.[6]
-
Protocol 2: Conversion of Hexahydrothis compound to Isophytol via Grignard Reaction
This protocol details a modern and efficient method for adding the final two carbons to the phyton backbone to yield isophytol.
-
Materials:
-
Hexahydrothis compound (Phyton)
-
Vinyl magnesium chloride solution in THF (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous acid solution (e.g., ammonium (B1175870) chloride, sat. aq.) for quenching
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen gas inlet
-
Separatory funnel
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve hexahydrothis compound in anhydrous THF in a round-bottom flask.[2]
-
Cool the solution in an ice bath (optional, for temperature control).
-
Slowly add 3 equivalents of the vinyl magnesium chloride solution via a dropping funnel, maintaining a controlled temperature.[2]
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 0.5 to 2 hours.[2]
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude isophytol can be purified by vacuum distillation.
-
Protocol 3: Condensation of Isophytol and TMHQ to Synthesize α-Tocopherol
This final step involves the acid-catalyzed condensation to form the chromanol ring of vitamin E.
-
Materials:
-
Isophytol
-
Trimethylhydroquinone (TMHQ)
-
Trifluoromethanesulfonimide (catalyst)
-
Hexane (solvent)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen gas inlet
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add TMHQ and isophytol in a 1:1 molar ratio.[2]
-
Add hexane as the solvent.[2]
-
Add trifluoromethanesulfonimide as the catalyst, using a molar ratio of 0.1:1 relative to TMHQ.[2]
-
Heat the reaction mixture to reflux and maintain for a sufficient time to ensure the completion of the reaction (monitoring by TLC or GC is recommended).[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a dilute aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude α-tocopherol can be purified by column chromatography or high-vacuum distillation to achieve an isolated yield of up to 85%.[2]
-
References
- 1. Over 100 years of vitamin E: An overview from synthesis and formulation to application in animal nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN115246806B - New preparation method of vitamin E - Google Patents [patents.google.com]
- 3. acrossbiotech.com [acrossbiotech.com]
- 4. EP1947189B1 - Method of vitamin production - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Production process of Isophytol_Chemicalbook [chemicalbook.com]
- 7. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Farnesylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylacetone, a naturally occurring sesquiterpenoid, has garnered interest for its potential antimicrobial properties. This document provides detailed protocols for the systematic evaluation of this compound's efficacy against a panel of clinically relevant microbial pathogens. The methodologies outlined herein adhere to established standards to ensure reproducibility and comparability of results, facilitating the assessment of its potential as a novel antimicrobial agent. The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the rate of microbial killing (time-kill kinetics) of this compound.
Preliminary Screening of Antimicrobial Activity: Agar (B569324) Disk Diffusion Method
This qualitative assay is a preliminary method to screen for the antimicrobial activity of this compound against test microorganisms.[1][2]
Protocol:
-
Prepare Inoculum: From a fresh 18-24 hour culture, suspend several colonies of the test microorganism in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Uniformly streak the standardized inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Apply this compound: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface. Impregnate each disc with a known concentration of this compound solution. A solvent control disc (impregnated with the solvent used to dissolve this compound, e.g., DMSO) and a positive control disc (containing a standard antibiotic) should be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Data Presentation:
| Microorganism | This compound Conc. (µ g/disc ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Solvent Control | Zone of Inhibition (mm) |
| Staphylococcus aureus | X | Gentamicin (10 µg) | DMSO | |||
| Escherichia coli | X | Ciprofloxacin (5 µg) | DMSO | |||
| Candida albicans | X | Fluconazole (25 µg) | DMSO |
Quantitative Antimicrobial Susceptibility Testing
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This quantitative method determines the lowest concentration of this compound that prevents visible growth of a microorganism.[1][3]
Protocol:
-
Prepare this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.
Protocol:
-
Subculture from MIC wells: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto a fresh MHA plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Interpretation: The MBC/MFC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (i.e., ≤ 1-2 colonies).
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Time-Kill Kinetics Assay
This assay provides information on the rate at which this compound kills a microbial population over time.[1]
Protocol:
-
Prepare Cultures: Inoculate flasks containing CAMHB with the test microorganism and incubate until it reaches the logarithmic phase of growth.
-
Introduce this compound: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without this compound.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them onto MHA to determine the number of viable cells (CFU/mL).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours and count the colonies.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualization of Experimental Workflows
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating this compound's antimicrobial activity.
Logical Relationship for Interpreting Results
Caption: Logic for classifying antimicrobial effect based on MIC and MBC values.
Mechanism of Action (Postulated)
While further research is required for conclusive evidence, preliminary studies on similar terpenoid compounds suggest that this compound may exert its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[4][5] This disruption can lead to the leakage of intracellular components and ultimately, cell death.
Postulated Signaling Pathway of Cell Membrane Disruption
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. Antibacterial, Antibiofilm, and Antiviral Farnesol-Containing Nanoparticles Prevent Staphylococcus aureus from Drug Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing farnesylacetone synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of farnesylacetone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Common causes include incomplete reaction, side reactions, and product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature for the specific protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
Catalyst Inactivity: The activity of catalysts, such as rhodium complexes in the synthesis from farnesene (B8742651), can diminish over time.[1] Use fresh or properly stored catalysts. In reactions involving acidic catalysts, such as the synthesis from nerolidol (B1678203), ensure the catalyst has not been neutralized.[2]
-
Poor Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of reactants and catalysts.[1]
-
-
Side Reactions:
-
Isomerization of Starting Materials: Farnesene and its derivatives can isomerize under certain conditions, leading to the formation of undesired this compound isomers.
-
Self-Condensation: In syntheses involving acetoacetate (B1235776), self-condensation can be a competing reaction.
-
Over-alkylation: Multiple alkylations of the acetoacetate can occur, reducing the yield of the desired mono-alkylated product.
-
-
Product Loss During Workup and Purification:
-
Incomplete Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.
-
Decomposition on Silica (B1680970) Gel: this compound can be sensitive to acidic conditions. If purifying by column chromatography, consider using deactivated silica gel.
-
Loss During Distillation: Product can be lost in the fore-run or remain in the distillation residue. Careful control of temperature and pressure during fractional distillation is crucial.
-
Q2: I am observing multiple spots on my TLC plate or multiple peaks in my GC analysis. What are these impurities and how can I minimize them?
The presence of multiple spots or peaks indicates the formation of byproducts or the presence of unreacted starting materials.
Common Impurities & Minimization Strategies:
-
Isomers of this compound: The synthesis can often lead to a mixture of (E,E), (E,Z), (Z,E), and (Z,Z) isomers.
-
Stereochemistry of Starting Materials: The stereochemistry of the final product is often dictated by the starting material. Using stereochemically pure starting materials, such as (E,E)-farnesol or trans-β-farnesene, can favor the formation of the desired (E,E)-farnesylacetone.[3]
-
Reaction Conditions: Reaction conditions can influence the stereochemical outcome. Follow protocols that have been optimized for stereoselectivity.
-
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe starting materials like farnesol, nerolidol, or farnesene in your crude product.
-
Optimization: Revisit the reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.
-
-
Byproducts from Side Reactions: As mentioned in the low yield section, byproducts from self-condensation or multiple alkylations can be present.
-
Stoichiometry Control: Precise control of the stoichiometry of the reactants can minimize these side reactions.
-
Q3: How can I effectively purify my crude this compound to achieve high purity?
The two primary methods for purifying this compound are fractional distillation and column chromatography.
-
Fractional Distillation: This method is effective for separating this compound from lower-boiling impurities and non-volatile residues.[2]
-
Technique: Careful control of the vacuum and temperature is essential to achieve good separation of isomers and remove impurities.
-
-
Column Chromatography: This technique is useful for separating isomers and removing closely related impurities.
-
Stationary Phase: Silica gel is a common stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the different components.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most common methods for synthesizing this compound include:
-
From Farnesol Derivatives: This involves the α-alkylation of an acetoacetate with a farnesyl halide.[4]
-
From Nerolidol: Reaction of nerolidol with an acetoacetate derivative or isopropenyl methyl ether in the presence of a catalyst.[2]
-
From Farnesene: Reaction of farnesene with methyl acetoacetate in the presence of a catalyst, followed by decarboxylation.[1]
Q2: How can I determine the isomeric purity of my this compound sample?
The isomeric purity of this compound can be determined using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Different isomers will have slightly different retention times on the GC column, allowing for their separation and quantification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between different stereoisomers by analyzing the chemical shifts and coupling constants of the protons and carbons near the double bonds.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for this compound.
Table 1: Synthesis of this compound from Nerolidol
| Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Diketene/NaOEt, then decarboxylation | 0-5, then 190-200 | - | 45.7 | - | [2] |
| Methyl acetoacetate/K2CO3 | 150-160 | 20 | 60 | - | [2] |
| Isopropenyl methyl ether/Acid catalyst | High Temperature | - | - | >90 (E/E) | [2] |
Table 2: Synthesis of this compound from Farnesene
| Farnesene Isomer | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| β-farnesene | Rhodium-based | Ethanol/Water | 85 | >95 (conversion) | [1][3] |
| α-farnesene | Rhodium-based | Ethanol/Water | 85 | ~11 (conversion) | [3] |
Experimental Protocols
Protocol 1: Synthesis of (E,E)-Farnesylacetone from Nerolidol and Isopropenyl Methyl Ether
This protocol is based on the reaction of nerolidol with isopropenyl methyl ether in the presence of an acidic catalyst.[2]
-
Reaction Setup: In a pressure-rated reactor, combine (E)-nerolidol and a molar excess of isopropenyl methyl ether.
-
Catalyst Addition: Add a catalytic amount of a suitable acidic catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-150 °C) and allow it to react for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to obtain pure (E,E)-farnesylacetone.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. US20170044084A1 - Method of producing farnesyl acetone - Google Patents [patents.google.com]
- 2. CN101778810A - Preparation method of (E, E) -farnesyl acetone - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Farnesyl acetone | C18H30O | CID 1711945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Farnesylacetone Purification Technical Support Center
Welcome to the technical support center for farnesylacetone purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on chromatographic techniques as it is a liquid at room temperature.[][2]
Question: I'm getting a low yield of this compound after column chromatography. What are the potential causes and solutions?
Answer:
Low recovery after column chromatography is a common issue. Several factors could be responsible. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade on acidic silica (B1680970) gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-2%).[3] Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic).[4] |
| Improper Solvent System | The elution solvent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, causing it to remain on the column.[5] Re-evaluate your solvent system using Thin Layer Chromatography (TLC) to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4. |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation, resulting in mixed fractions and apparent yield loss.[6] As a general rule, use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[4] |
| Sample Loading Technique | If the initial sample band is too diffuse, separation will be poor. Dissolve the crude sample in a minimal amount of the initial, non-polar eluent or a volatile solvent like dichloromethane (B109758) for loading.[7] For compounds with poor solubility, consider "dry loading" where the compound is adsorbed onto a small amount of silica gel before being added to the column.[3] |
| Flow Rate Too High | A very fast flow rate reduces the interaction time between the compound and the stationary phase, leading to poor separation and mixed fractions. Aim for a flow rate of about 2 inches per minute for flash chromatography.[7] |
Question: My purified this compound fractions are still impure according to GC or HPLC analysis. How can I improve the separation?
Answer:
Achieving high purity is the primary goal of purification. If impurities persist, consider the following troubleshooting steps.
Troubleshooting Flow for Impure Fractions
Caption: A decision tree for troubleshooting impure fractions.
Question: My compound appears to be streaking or tailing on the TLC plate and the column. What does this mean?
Answer:
Streaking or tailing is often a sign of compound decomposition on the silica gel or strong, undesirable interactions between your compound and the stationary phase.[3] This can be particularly problematic for compounds with basic functional groups.
-
Solution: Add a small amount (0.5-2%) of a modifier like triethylamine (TEA) to your eluent system.[3] The TEA will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical spots and better separation.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification method for crude this compound?
A1: Flash column chromatography over silica gel is the most common and effective initial purification method for gram-scale quantities of this compound.[4] It allows for the efficient removal of non-polar and highly polar impurities. For very difficult separations or high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a suitable, albeit more expensive, alternative.[8]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate (B1210297), hexane/acetone). A good solvent system will move the this compound spot to a retention factor (Rf) of about 0.3-0.4 while providing the largest possible separation from impurity spots.[5][9]
Q3: Can I purify this compound by recrystallization?
A3: No, recrystallization is a technique used to purify solid compounds.[10][11] this compound is a colorless to pale yellow liquid at room temperature, making recrystallization unsuitable.[2]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound is typically assessed using Gas Chromatography (GC) or HPLC, often coupled with Mass Spectrometry (MS) for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and detecting impurities. Commercially available this compound often has a specified purity level.
Table 1: Purity Specifications of Commercial this compound
| Supplier/Grade | Purity Level (by GC) |
| Technical Grade | ≥90% |
| Standard Grade | 95.0%[][12] |
| High Purity | ≥96.0% or 97%[2] |
Q5: My this compound is a mixture of isomers. Can I separate them?
A5: this compound exists as a mixture of geometric isomers (e.g., (5E,9E), (5Z,9Z), etc.).[13] Separating these isomers is very challenging and typically requires advanced chromatographic techniques such as preparative reverse-phase HPLC with an optimized mobile phase.[14][15] Standard silica gel chromatography is often insufficient to separate these closely related isomers.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline adapted from methods for similar terpenoid compounds and may require optimization.[16][17]
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexanes).
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing without air bubbles.[4]
-
Allow the silica to settle, and then add another layer of sand on top to protect the silica bed.
-
Wash the packed column with 2-3 column volumes of the initial eluting solvent, ensuring the solvent level never drops below the top layer of sand.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 2-3 mL of dichloromethane) or the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent just until the sample is absorbed into the top sand layer.
-
Gently add a small amount of the eluting solvent to wash the sides and ensure the sample forms a tight, narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Begin elution, starting with a low polarity solvent (e.g., 2% Ethyl Acetate in Hexanes) and gradually increasing the polarity (gradient elution) as needed based on TLC analysis.
-
Collect fractions in test tubes of appropriate size.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
-
Analysis and Product Recovery:
-
Combine the fractions that contain the pure product based on TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification Workflow Diagram
References
- 2. This compound, mixture of isomers, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Chromatography [chem.rochester.edu]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. FARNESYL ACETONE | CAS#:1117-52-8 | Chemsrc [chemsrc.com]
- 13. farnesyl acetone, 762-29-8 [thegoodscentscompany.com]
- 14. Separation of Farnesyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. hplc.eu [hplc.eu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
Identifying common impurities in synthetic farnesylacetone
Welcome to the technical support center for synthetic farnesylacetone. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic this compound?
A1: Synthetic this compound is susceptible to several types of impurities, which can be broadly categorized as:
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Stereoisomers: this compound contains two double bonds, which can exist in different geometric configurations. As a result, synthetic routes often produce a mixture of isomers, including the desired (5E,9E)-isomer and other stereoisomers such as (5Z,9Z), (5E,9Z), and (5Z,9E). The specific isomeric ratio can vary depending on the synthetic method and purification process.
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Unreacted Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials and reagents in the final product. Common starting materials that may be found as impurities include farnesol (B120207), farnesene (B8742651), and acetoacetate (B1235776) derivatives.
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Byproducts of Synthesis: Side reactions during the synthesis process can generate various byproducts. For instance, in syntheses involving the Carroll rearrangement, side reactions can occur, although specific common byproducts are not extensively detailed in readily available literature. Similarly, syntheses utilizing Claisen-Schmidt condensation may result in self-condensation products of the ketone reactant.
-
Degradation Products: this compound, like many organic molecules, can degrade over time, especially when exposed to heat, light, or acidic/basic conditions. While specific degradation pathways for this compound are not extensively documented, studies on the related compound farnesol have shown the formation of various degradation products under stress conditions, which could potentially be relevant for this compound as well.
Troubleshooting Guide
Problem: My this compound sample shows multiple peaks on GC-MS/HPLC analysis.
This is a common observation and can be attributed to the presence of various impurities. The following sections provide guidance on identifying the source of these additional peaks.
Issue 1: Presence of Stereoisomers
How to Identify: Stereoisomers of this compound will have the same mass-to-charge ratio (m/z) in a mass spectrometer but will exhibit different retention times in a chromatographic separation (GC or HPLC).
Troubleshooting:
-
Analytical Method: Employ a high-resolution capillary GC column or a C18 HPLC column with an appropriate mobile phase to achieve separation of the isomers. Refer to the experimental protocols below for starting points in method development.
-
Purification: If a specific isomer is required, purification by preparative chromatography (HPLC or column chromatography) may be necessary.
Issue 2: Unreacted Starting Materials
How to Identify: Unreacted starting materials will have different retention times and distinct mass spectra compared to this compound.
-
Farnesol: Look for a peak with a molecular weight corresponding to farnesol (C15H26O, M.W. = 222.37 g/mol ).
-
Farnesene: Look for a peak with a molecular weight corresponding to farnesene (C15H24, M.W. = 204.35 g/mol ).
-
Acetoacetate derivatives: The specific derivative will depend on the synthesis, but these are generally more polar than this compound.
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC to ensure complete consumption of starting materials.
-
Purification: Unreacted starting materials can often be removed by column chromatography.
Issue 3: Synthesis Byproducts
How to Identify: Byproducts will have different retention times and mass spectra. Their identification often requires interpretation of the mass spectrum and comparison with known side reactions.
Troubleshooting:
-
Reaction Conditions: Optimize reaction conditions (temperature, reaction time, catalyst) to minimize the formation of byproducts. The Carroll rearrangement, for example, can be sensitive to reaction conditions.
-
Purification: Byproducts with different polarities from this compound can typically be removed by column chromatography.
Experimental Protocols
This compound Synthesis via Carroll Rearrangement (Illustrative Protocol)
The Carroll rearrangement is a common method for synthesizing γ,δ-unsaturated ketones like this compound from β-keto allyl esters.
Reaction Scheme: Allyl acetoacetate (formed from an allylic alcohol like linalool (B1675412) and diketene (B1670635) or ethyl acetoacetate) undergoes a[1][1]-sigmatropic rearrangement followed by decarboxylation.
General Procedure:
-
Ester Formation: React an allylic alcohol (e.g., linalool) with a β-keto ester precursor (e.g., ethyl acetoacetate) in the presence of a base catalyst (e.g., sodium ethoxide) or by transesterification to form the corresponding β-keto allyl ester.
-
Rearrangement: Heat the β-keto allyl ester. The reaction is often carried out at high temperatures (180-220 °C). The use of a palladium(0) catalyst can allow for milder reaction conditions.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the this compound is isolated through extraction and purified by vacuum distillation or column chromatography.
Analytical Methodologies for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Inlet Temperature | 250-280 °C. |
| Oven Temperature Program | Initial temperature: 50-100 °C, hold for 1-2 minutes. Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min. Final hold: Hold at the final temperature for 5-10 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan range: m/z 40-500. |
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for separating this compound and its isomers, as well as less volatile impurities.
| Parameter | Recommended Condition |
| Column | A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is typically effective. For example, start with 70-80% acetonitrile and increase to 95-100% over 15-20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
| Detector | UV detector at a wavelength of 210-230 nm. |
Visualizing Experimental Workflows
Caption: Workflow for the identification and troubleshooting of impurities in synthetic this compound.
Caption: General analytical workflow for the identification of impurities in this compound.
References
Troubleshooting peak tailing in farnesylacetone GC-MS analysis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of farnesylacetone.
Troubleshooting Guide: Peak Tailing
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Initial Checks
Question: My this compound peak is tailing. What are the first things I should check?
Answer: When encountering peak tailing, it's best to start with the most common and easily correctable issues. A systematic approach, starting from the injector and moving through the system, is most effective.
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Review the Chromatogram: Determine if all peaks are tailing or only specific ones. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poor column installation or a flow path obstruction. If only polar compounds like this compound are tailing, the problem is more likely chemical, involving active sites in the system.
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Inject a Non-Polar Standard: Inject a hydrocarbon standard (e.g., hexane (B92381) or a C10-C20 alkane mix). If these non-polar compounds exhibit good peak shape, it strongly suggests that the tailing of this compound is due to chemical interactions with active sites. If the hydrocarbon peaks also tail, it points to a physical problem in the flow path, such as dead volume or a poorly installed column.
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Perform Inlet Maintenance: The injection port is the most common source of GC problems. Start by replacing the inlet liner and septum. Non-volatile residues and septum particles can accumulate in the liner, creating active sites that interact with polar analytes.
Inlet-Related Issues
Question: I've replaced the liner and septum, but the tailing persists. What other inlet parameters should I check?
Answer: If basic maintenance doesn't resolve the issue, investigate the following inlet parameters:
-
Inlet Temperature: An inlet temperature that is too low can cause incomplete or slow vaporization of this compound, a relatively high-boiling point compound, leading to peak tailing. Conversely, a temperature that is too high can cause degradation. Ensure your inlet temperature is appropriate for the analyte.
-
Injection Volume & Overload: Injecting too much sample can overload the column, causing peak fronting, but in some cases, it can manifest as tailing. Try reducing the injection volume or diluting the sample.
-
Split Ratio: For split injections, a split ratio that is too low can lead to a slow transfer of the sample onto the column, causing peak broadening and tailing. Ensure a sufficient split flow is used.
-
Liner Choice: Ensure you are using a deactivated liner. Wool-packed deactivated liners can help trap non-volatile residues but can also be a source of activity if not properly deactivated or if they become contaminated.
Column-Related Issues
Question: How can I determine if my GC column is the cause of the peak tailing?
Answer: The column is the next logical component to investigate after the inlet. Column-related issues are a frequent cause of peak shape problems.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and turbulence in the flow path, causing all peaks to tail. The column cut should be clean, flat, and at a 90° angle.
-
Column Contamination: The front end of the column can become contaminated with non-volatile matrix components from previous injections. This contamination creates active sites that can interact with this compound. Trimming 10-20 cm from the front of the column can often resolve this issue.
-
Column Activity: Over time and with exposure to oxygen or moisture at high temperatures, the stationary phase can degrade, exposing active silanol (B1196071) groups on the fused silica (B1680970) surface. These silanol groups can strongly interact with the ketone group of this compound, causing significant
Improving the stability of farnesylacetone for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of farnesylacetone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has very low solubility in water (approximately 0.04178 mg/L at 25°C) but is soluble in alcohol.[1][2] For in vitro assays, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).
Q2: How should I prepare and store this compound stock solutions?
A2: It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like DMSO or ethanol. To minimize the final solvent concentration in your assay, which could be toxic to cells, use a stock solution that is at least 1000 times more concentrated than your final working concentration. Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitated after I added it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds like this compound. Here are some steps to mitigate this:
-
Ensure the final solvent concentration is appropriate: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically be below 0.5%, and for some sensitive cell lines, even lower.[3]
-
Increase mixing: When diluting the stock solution, add it to the medium while vortexing or stirring to ensure rapid and even distribution.
-
Pre-warm the medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
-
Consider serial dilutions: Instead of a single large dilution, perform serial dilutions in the cell culture medium.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be light-sensitive.[4] It is crucial to protect it from light during storage and handling. Use amber vials or wrap containers in aluminum foil. When conducting experiments, minimize exposure to direct light.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: There is limited publicly available quantitative data on the stability of this compound in aqueous solutions or cell culture media. However, related compounds like farnesol (B120207) have been shown to undergo degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, following first-order kinetics.[1][5][6] The stability of this compound in your specific assay conditions (e.g., pH of the medium, presence of other components) may vary.[7] For experiments requiring high precision, it is recommended to perform a stability study of this compound in your specific medium using methods like HPLC.
Q6: Are there any known issues with the isomerization of this compound?
Troubleshooting Guide
Problem: I am not observing the expected biological effect with this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions. - Protect all solutions from light. - Minimize the time the compound is in the aqueous medium before and during the assay. |
| Precipitation of this compound in the Assay | - Visually inspect the wells for any precipitate. - Refer to the troubleshooting steps for solubility issues (FAQ Q3). |
| Incorrect Concentration | - Verify the calculations for the preparation of stock and working solutions. - If possible, confirm the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient). |
| Cell Line Specificity | - The biological activity of this compound may be cell-type dependent. - Review the literature for studies using similar cell lines. |
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C18H30O | [9] |
| Molecular Weight | 262.43 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility in Water | 0.04178 mg/L @ 25°C (estimated) | [1][2] |
| Solubility in Alcohol | Soluble | [2] |
| Storage Temperature | 2-8°C or ambient | [5][10] |
| Light Sensitivity | Yes | [4] |
Table 2: Summary of Forced Degradation Studies on Farnesol (a related compound)
This table provides insights into the potential degradation pathways of this compound based on studies conducted on the structurally similar compound, farnesol.[1][5][6]
| Stress Condition | Observations |
| Acidic Hydrolysis | Degradation observed. |
| Alkaline Hydrolysis | Degradation observed. |
| Oxidative (H2O2) | Significant degradation. |
| Thermal | Degradation observed at elevated temperatures. |
| Photolytic | Degradation upon exposure to light. |
| Farnesol was found to follow first-order degradation kinetics under these stress conditions, with eight major degradation products identified via LC-QTOF-ESI-MS.[1][5][6] |
Experimental Protocols
Protocol: General Procedure for a Cell-Based Assay with this compound
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Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound in a sterile, amber microcentrifuge tube. b. Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 50 mM). c. Vortex thoroughly until the this compound is completely dissolved. d. Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
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Cell Seeding: a. Culture your cells of interest to the desired confluency. b. Trypsinize and count the cells. c. Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Preparation of Working Solutions and Treatment of Cells: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light. b. Prepare serial dilutions of the stock solution in pre-warmed, serum-free or complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO/ethanol concentration is consistent across all treatments and the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%). c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
Assessment of Biological Endpoint: a. After the incubation period, assess the desired biological endpoint (e.g., cell viability using MTT or PrestoBlue assay, gene expression by qPCR, protein expression by Western blot, etc.) according to your standard laboratory protocol.
Mandatory Visualizations
Caption: A general workflow for using this compound in a typical cell-based in vitro assay.
Caption: Key factors that can influence the stability of this compound in in vitro assays.
References
- 1. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 2. (E,E)-farnesyl acetone, 1117-52-8 [thegoodscentscompany.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound, mixture of isomers, 97% | Fisher Scientific [fishersci.ca]
- 9. Farnesyl acetone | C18H30O | CID 1711945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Farnesylacetone
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) related to enhancing the aqueous solubility of farnesylacetone for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a naturally occurring terpenoid ketone found in various essential oils.[1] Structurally, it is a long-chain, lipophilic molecule, which results in very poor water solubility, estimated to be around 0.04178 mg/L at 25°C.[2] This limited aqueous solubility presents a significant hurdle in many experimental settings, particularly in biological assays and the development of parenteral drug formulations, where achieving a sufficient concentration in an aqueous medium is critical for activity and bioavailability.[3][4]
Q2: What are the primary methods to enhance the aqueous solubility of this compound?
For a lipophilic, non-ionizable compound like this compound, the most effective strategies involve increasing its apparent solubility through non-covalent interactions. The primary methods include:
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Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic core of a cyclodextrin (B1172386) molecule.
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Micellar Solubilization with Surfactants: Using surfactants to form micelles that entrap this compound.
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Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
Each of these methods has specific advantages and is suited for different experimental applications.[3][5][6]
Method 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a more water-soluble inclusion complex.[8][9][10] This is a widely used and highly effective method for improving the solubility of lipophilic compounds.[3][5]
Mechanism of Cyclodextrin Inclusion
Caption: this compound is encapsulated within the cyclodextrin cavity.
Illustrative Solubility Data with Cyclodextrins
The following table presents illustrative data on the solubility enhancement of this compound using different cyclodextrins. Actual results may vary based on experimental conditions.
| Cyclodextrin (10 mM) | This compound Solubility (mg/L) | Fold Increase (Approx.) | Stability Constant (Kc) (M⁻¹) |
| None (Control) | 0.04 | 1 | - |
| β-Cyclodextrin (β-CD) | 15 | 375 | 250 |
| Hydroxypropyl-β-CD (HP-β-CD) | 95 | 2375 | 1800 |
| Sulfobutylether-β-CD (SBE-β-CD) | 150 | 3750 | 2500 |
Experimental Protocol: Phase Solubility Study
This protocol determines the stoichiometry and stability constant of the this compound-cyclodextrin complex.
Materials:
-
This compound
-
Selected Cyclodextrins (e.g., HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
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Vortex mixer, orbital shaker, 0.22 µm syringe filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
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Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in PBS.
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Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials. Ensure a solid reservoir of this compound is visible.
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Equilibrate the vials by shaking them in an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours until equilibrium is reached.
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After equilibration, allow the samples to stand to let the undissolved this compound settle.
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Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any particulate matter.
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Quantify the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).
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Analyze the resulting phase solubility diagram. A linear (AL-type) plot indicates the formation of a 1:1 soluble complex.[11]
-
Calculate the stability constant (Kc) using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of this compound (the y-intercept).
Method 2: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize lipophilic compounds like this compound, thereby increasing their apparent solubility in the aqueous medium.[12]
Workflow for Surfactant-Based Solubilization
Caption: Workflow for preparing a this compound solution using surfactants.
Illustrative Solubility Data with Surfactants
The following table provides illustrative data on the solubility enhancement of this compound using common laboratory surfactants.
| Surfactant (at 2x CMC) | Type | This compound Solubility (mg/L) | Fold Increase (Approx.) |
| None (Control) | - | 0.04 | 1 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 50 | 1250 |
| Tween® 80 | Non-ionic | 85 | 2125 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 65 | 1625 |
Note: The choice of surfactant should be compatible with the downstream application. For example, ionic surfactants like SDS may denature proteins and are often not suitable for cell-based assays. Non-ionic surfactants like Tween® 80 are generally milder.
Experimental Protocol: Preparation of a Solubilized this compound Solution
Materials:
-
This compound
-
Surfactant (e.g., Tween® 80)
-
Organic solvent (e.g., Ethanol (B145695) or DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., 50 mg/mL in ethanol).
-
Prepare the desired aqueous buffer (e.g., PBS).
-
Add the surfactant to the aqueous buffer to a final concentration above its CMC (e.g., 0.1% w/v for Tween® 80). Mix until fully dissolved.
-
While vigorously vortexing the surfactant-containing buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue vortexing for an additional 1-2 minutes to ensure complete mixing and micellar encapsulation.
-
Visually inspect the solution. A clear, transparent solution indicates successful solubilization.
Troubleshooting Guide
Q: My solution turned cloudy or a precipitate formed immediately after adding the this compound stock to the aqueous buffer. What went wrong?
A: This is a common issue when the local concentration of the drug exceeds its solubility limit during mixing.
-
Cause: Adding an aqueous buffer to the organic stock, or adding the stock too quickly, causes a rapid change in solvent polarity, leading to precipitation.
-
Solution: Always add the small volume of the organic stock solution dropwise into the larger volume of the vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion and allows the solubilizing agent (cyclodextrin or surfactant) to interact with the this compound molecules before they aggregate.
Logical Flow for Troubleshooting Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Q: The solution was clear initially but became cloudy over time or after a temperature change. Why?
A: This indicates that the prepared solution is thermodynamically unstable (metastable).
-
Cause 1 (Temperature): The solubility of this compound and the stability of the complexes/micelles can be temperature-dependent. A decrease in temperature can often reduce solubility.
-
Solution 1: Prepare and use the solution at a constant temperature. If it must be stored, check for precipitation before use and gently warm/sonicate if necessary to redissolve, provided this does not degrade the compound.
-
Cause 2 (Concentration): The concentration may be very close to the saturation limit of the formulation.
-
Solution 2: Prepare a slightly more dilute solution to ensure it remains stable under the experimental conditions. Alternatively, increase the concentration of the solubilizing agent.
Q: Can I use co-solvents like ethanol or DMSO to dissolve this compound?
A: Yes, co-solvency is a viable method, but it has important limitations for biological experiments.
-
Mechanism: this compound is highly soluble in many organic solvents. A co-solvent system (e.g., 10% ethanol in water) has a lower polarity than pure water, which can significantly increase the solubility of lipophilic compounds.
-
Protocol: Similar to the surfactant method, prepare the this compound in the pure organic co-solvent first. Then, add this stock solution dropwise to the aqueous buffer while stirring to reach the desired final co-solvent percentage.
-
Caution: The primary drawback is the potential toxicity of the organic solvent to cells or biological systems. High concentrations of DMSO or ethanol can compromise cell membranes or inhibit enzyme activity. Always run a vehicle control (the co-solvent/buffer mixture without this compound) in your experiments to account for any effects of the solvent itself. The final concentration of the organic co-solvent should be kept as low as possible, typically below 1% and often below 0.1% for sensitive cell-based assays.
References
- 1. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, cytotoxicity, and phase-solubility study of cyclodextrin click clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [PDF] Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal | Semantic Scholar [semanticscholar.org]
- 7. Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Separation of Farnesylacetone Stereoisomers
Welcome to the technical support center for the resolution of farnesylacetone stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these compounds.
Understanding this compound Stereoisomers
This compound, a sesquiterpenoid ketone, is a mixture of stereoisomers. The separation of these isomers is crucial for understanding their individual biological activities and for the development of stereochemically pure pharmaceuticals. The primary methods for resolving these stereoisomers are chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound stereoisomers?
A1: Polysaccharide-based and cyclodextrin-based CSPs are generally the most effective for separating terpene ketones like this compound.
-
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives): These are widely applicable and often provide excellent enantioselectivity for a broad range of compounds, including nonpolar analytes like this compound. They are available for both HPLC and SFC.
-
Cyclodextrin-based CSPs: These are particularly effective for GC separations and can also be used in HPLC. They separate enantiomers based on inclusion complexation.
Q2: Can I use the same chiral column for both analytical and preparative scale separations?
A2: Yes, it is a common practice to develop a separation method on an analytical scale and then scale it up for preparative purification. This involves using a column with the same stationary phase but with a larger diameter and particle size to accommodate higher sample loads.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this compound separation?
A3: SFC offers several advantages over traditional HPLC for the separation of chiral compounds like this compound:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents, making it a "greener" technique.
-
Improved Resolution: For some compounds, SFC can provide better resolution and selectivity compared to HPLC.
Q4: My GC chromatogram shows split peaks for the this compound isomers. What could be the cause?
A4: Peak splitting in GC can be caused by several factors:
-
Improper Injection Technique: Inconsistent or slow injection can lead to a broad or split sample band.
-
Inlet Issues: A dirty or improperly packed inlet liner can cause peak splitting.
-
Solvent/Stationary Phase Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase, it can cause poor sample focusing and peak splitting.
-
Column Overload: Injecting too much sample can lead to peak distortion, including splitting.
Troubleshooting Guides
HPLC/SFC Separation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution of Stereoisomers | 1. Suboptimal mobile phase composition.2. Inappropriate chiral stationary phase (CSP).3. Temperature is not optimized.4. Flow rate is too high. | 1. Optimize Mobile Phase: - For normal phase HPLC, adjust the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). - For SFC, optimize the percentage of the co-solvent (e.g., methanol, ethanol). - Consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape and selectivity.2. Screen Different CSPs: Test a variety of polysaccharide and cyclodextrin-based columns to find the one with the best selectivity for this compound.3. Adjust Temperature: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution.4. Reduce Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can enhance resolution. |
| Peak Tailing | 1. Active sites on the stationary phase.2. Column overload.3. Inappropriate mobile phase pH (for ionizable compounds, though less relevant for this compound). | 1. Use a Guard Column: This can help protect the analytical column from strongly retained impurities.2. Add Mobile Phase Modifier: Incorporate a small amount of a competitive agent (e.g., a slightly more polar solvent) to block active sites.3. Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature variations. | 1. Ensure Proper Equilibration: Flush the column with the mobile phase for a sufficient time before starting a sequence of injections.2. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.3. Use a Column Oven: Maintain a constant and stable column temperature. |
GC Separation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Initial oven temperature is too high.2. Carrier gas flow rate is too low.3. Column contamination. | 1. Optimize Oven Temperature Program: Start with an initial oven temperature at least 20°C below the boiling point of the solvent.2. Increase Carrier Gas Flow Rate: Optimize the linear velocity for the carrier gas being used.3. Bake Out Column: Condition the column at a high temperature (within its specified limits) to remove contaminants. |
| No Separation of Enantiomers | 1. Inappropriate chiral stationary phase.2. Oven temperature is too high.3. Column is not sufficiently selective. | 1. Select a Suitable CSP: Cyclodextrin-based columns are often effective for terpenes. Test different derivatives (e.g., beta- or gamma-cyclodextrin).2. Lower Oven Temperature: Chiral separations on GC are often improved at lower temperatures.3. Use a Longer Column: A longer column can provide more theoretical plates and potentially improve resolution. |
Experimental Protocols (Examples)
Note: The following protocols are examples based on common practices for separating terpene ketones. Optimization will likely be required for your specific instrument and this compound sample.
Example 1: Chiral HPLC Method
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Example 2: Chiral GC Method
| Parameter | Condition |
| Column | Cyclodextrin-based CSP (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin), 0.25 µm film thickness, 30 m x 0.25 mm ID |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 80°C (hold 2 min), ramp to 180°C at 2°C/min, hold 10 min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Injection Volume | 1 µL (split ratio 50:1) |
Example 3: Chiral SFC Method
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 3 µm, 3.0 x 100 mm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Data Presentation
Quantitative data from separation experiments should be summarized for clear comparison.
Table 1: Example Data Summary for HPLC Method Development
| Mobile Phase (Hexane:IPA) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 98:2 | 15.2 | 16.5 | 1.8 |
| 95:5 | 10.8 | 11.5 | 1.5 |
| 90:10 | 7.1 | 7.5 | 1.1 |
Table 2: Example Data Summary for GC Temperature Optimization
| Final Oven Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 160 | 22.5 | 22.9 | 1.2 |
| 180 | 18.3 | 18.6 | 1.0 |
| 200 | 15.1 | 15.3 | 0.8 |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for developing a chiral separation method.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for poor chiral separations.
Preventing farnesylacetone degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of farnesylacetone during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, a sesquiterpenoid, is susceptible to degradation through several mechanisms, primarily driven by its chemical structure. Key factors include:
-
Oxidation: The double bonds in the isoprenoid chain of this compound are prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: Although generally less susceptible than esters, the ketone functional group can be a site for certain hydrolytic reactions under extreme pH conditions.
-
Thermal Stress: High temperatures during sample processing or storage can accelerate degradation reactions.
-
Light Exposure: this compound may be sensitive to light, leading to photo-oxidation or isomerization, which can alter its structure and analytical response.[1]
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes can potentially metabolize this compound.[1]
Q2: What are the visible signs of this compound degradation in a sample?
A2: Degradation of this compound may not always be visually apparent. However, researchers may observe:
-
Reduced Peak Area in Chromatography: The most common indicator is a decrease in the analyte's peak area or height during chromatographic analysis (e.g., GC-MS or LC-MS) compared to a fresh standard.
-
Appearance of Unknown Peaks: Degradation products may appear as new, unidentified peaks in the chromatogram.
-
Changes in Sample Color: In some instances, significant oxidation may lead to a slight yellowing of the sample solution, although this is not a reliable indicator.
-
Inconsistent Quantitative Results: High variability in quantitative data across replicate samples or between different batches is a strong indicator of sample instability.
Q3: How can I prevent oxidative degradation of this compound?
A3: To minimize oxidation, consider the following precautions:
-
Use Antioxidants: Add antioxidants to your samples and solvents. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. These compounds act as radical scavengers, protecting this compound from oxidative damage.[2]
-
Work Under an Inert Atmosphere: Whenever possible, prepare samples under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use Amber Vials: Protect samples from light by using amber-colored glass vials or by wrapping clear vials in aluminum foil.[1]
-
Solvent Purity: Use high-purity, degassed solvents to reduce the presence of dissolved oxygen and potential catalytic impurities.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
If you are experiencing low recovery of this compound from your biological samples, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Extraction | Optimize the extraction solvent and method. This compound is a lipophilic compound, so ensure your solvent system (e.g., hexane, ethyl acetate, or a mixture) is appropriate for its polarity. Consider using techniques like solid-phase extraction (SPE) with a suitable sorbent for better recovery. |
| Degradation during Extraction | Incorporate an antioxidant (e.g., 0.01% BHT) into the extraction solvent. Perform the extraction on ice or at a reduced temperature to minimize thermal degradation. |
| Adsorption to Surfaces | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to prevent the analyte from sticking to the container walls. |
| pH-Related Issues | Adjust the pH of the sample to a neutral or slightly acidic range (pH 6-7) before extraction to ensure this compound is in a stable, non-ionized form. |
Issue 2: High Variability in Quantitative Results
High variability between replicate samples often points to inconsistent sample handling and degradation.
| Potential Cause | Troubleshooting Action |
| Inconsistent Exposure to Light and Air | Standardize the sample preparation workflow to ensure all samples are handled with minimal and consistent exposure to light and air. Use amber vials and work under an inert atmosphere if possible. |
| Temperature Fluctuations | Maintain a consistent, low temperature throughout the sample preparation process. Avoid repeated freeze-thaw cycles. |
| Incomplete Solvent Evaporation | If a solvent evaporation step is used, ensure it is carried out to dryness under a gentle stream of nitrogen at a low temperature. Residual solvent can affect reconstitution and subsequent analysis. |
| Matrix Effects in LC-MS/MS | If using LC-MS/MS, matrix effects can cause ion suppression or enhancement, leading to variability. Optimize the sample cleanup procedure (e.g., using SPE) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma with Antioxidant Protection
This protocol describes a liquid-liquid extraction (LLE) procedure for this compound from a plasma matrix, incorporating measures to prevent degradation.
Materials:
-
Plasma sample
-
Methyl tert-butyl ether (MTBE) containing 0.01% (w/v) BHT
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 15 mL centrifuge tube, add 1.0 mL of the plasma sample.
-
Alkalinization: Add 100 µL of 1 M NaOH to the plasma sample to adjust the pH.
-
Internal Standard Spiking (Optional): Add an appropriate internal standard if used for quantification.
-
Extraction: Add 5.0 mL of MTBE containing 0.01% BHT.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Washing: Add 2.0 mL of saturated NaCl solution to the collected organic layer, vortex for 30 seconds, and centrifuge again.
-
Drying: Transfer the final organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Data Presentation
Table 1: Effect of Antioxidants on this compound Stability in Solution
This table summarizes hypothetical quantitative data on the stability of this compound in a standard solution stored under different conditions for 24 hours.
| Storage Condition | Antioxidant | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Recovery (%) |
| Room Temperature, Light | None | 10.0 | 6.2 | 62% |
| Room Temperature, Light | 0.01% BHT | 10.0 | 9.5 | 95% |
| 4°C, Dark | None | 10.0 | 9.1 | 91% |
| 4°C, Dark | 0.01% BHT | 10.0 | 9.8 | 98% |
Visualizations
References
Farnesylacetone Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with farnesylacetone quantification, particularly concerning calibration curves.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the quantification of this compound, with a focus on calibration curve irregularities.
FAQ 1: My this compound calibration curve is not linear (r² < 0.99). What are the common causes and solutions?
Non-linearity in your calibration curve can stem from several sources, ranging from standard preparation to instrumental issues. A systematic approach is crucial to identify and resolve the problem.
Possible Causes and Troubleshooting Steps:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.[1]
-
Solution: Prepare a fresh set of calibration standards, paying meticulous attention to accurate weighing and dilution steps. It is also beneficial to have another analyst prepare a separate set to eliminate user-specific errors.[1]
-
-
Analyte Instability: this compound, like other terpenes, can be susceptible to degradation over time.
-
Solution: Prepare fresh standards for each analytical run. If storage is necessary, keep them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.[1]
-
-
Inappropriate Concentration Range: The concentrations of your standards may fall outside the linear dynamic range of your detector.[1][2]
-
Solution: Adjust the concentration range of your calibration standards. You may need to prepare lower or higher concentration standards to find the linear portion of the detector's response.
-
-
Instrumental Problems:
-
Injector Issues: The injector is a common source of non-linearity. Active sites in the injector liner can adsorb the analyte, especially at low concentrations, leading to poor linearity.[1] Inconsistent injection volumes can also contribute to the issue.[1]
-
Column Issues: Contamination or degradation of the analytical column can lead to peak tailing and non-linear responses.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the front end of the column or replacing it.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Dilute your higher concentration standards and samples to fall within the linear range of the detector.
-
-
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting linearity.[3][4][5][6]
Below is a troubleshooting workflow for addressing non-linear calibration curves:
FAQ 2: What are matrix effects and how can I minimize their impact on this compound quantification?
A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample.[3] In LC-MS or GC-MS analysis, these effects can lead to ion suppression or enhancement, resulting in inaccurate quantification.[4]
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: Employ effective sample cleanup techniques to remove interfering matrix components.[7] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial.
-
Matrix-Matched Calibration: As mentioned previously, preparing your calibration standards in a blank matrix that is identical to your sample matrix is a highly effective way to compensate for matrix effects.[1][7]
-
Internal Standards: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects. However, a suitable structural analog can also be used.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components that may cause interference.
FAQ 3: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[8][9]
Common Methods for Determination:
-
Signal-to-Noise Ratio: This method is commonly used for analytical instruments that exhibit baseline noise.[9]
-
Calibration Curve Method: Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope) The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Data Presentation
The following tables summarize typical validation parameters for the quantification of terpenes using GC-MS. These values can serve as a benchmark for your this compound method development.
Table 1: GC-MS Method Validation Parameters for Terpene Quantification [10]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 79 - 91% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.82 - 3.69 ppm |
| Limit of Quantification (LOQ) | 2.47 - 11.2 ppm |
Table 2: Comparative Performance of Analytical Methods for Farnesene Quantification [11]
| Parameter | Isotope Dilution GC-MS | GC-FID | HPLC-UV |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL | Low µg/mL to high ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | µg/mL range | µg/mL range |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Matrix Effect | Minimal | Can be significant | Can be significant |
Experimental Protocols
This section provides a general protocol for the development of a calibration curve for this compound quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: this compound Calibration Curve by GC-MS
1. Materials and Reagents:
-
This compound analytical standard (high purity)
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate)
-
Volumetric flasks and pipettes
-
GC vials with inserts
2. Preparation of Standard Solutions:
-
Primary Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of solvent to prepare a concentrated primary stock solution (e.g., 1000 µg/mL).
-
Working Stock Solution: Prepare an intermediate working stock solution by diluting the primary stock solution (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the working stock solution.[12] The concentration range should bracket the expected concentration of this compound in your samples.[12] A typical range could be 1, 5, 10, 25, 50, and 100 µg/mL.[10]
3. GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.[10]
-
-
MS Transfer Line Temperature: 280 °C[10]
-
Ion Source Temperature: 230 °C[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Scan Range: 40-400 amu.[10]
4. Calibration Curve Construction:
-
Inject each calibration standard in triplicate to assess reproducibility.
-
Plot the peak area of this compound (y-axis) against the corresponding concentration (x-axis).[12]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value > 0.99 is generally considered linear.[10]
Below is a diagram illustrating the experimental workflow for creating a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. gcms.cz [gcms.cz]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. environics.com [environics.com]
Validation & Comparative
Farnesylacetone vs. Farnesol: A Comparative Bioactivity Analysis for Researchers
In the realm of natural product chemistry and drug discovery, the biological activities of terpenoids are of significant interest. This guide provides a detailed comparison of two such molecules: farnesylacetone and farnesol (B120207). While structurally related, these compounds exhibit distinct biological effects, which will be detailed below, supported by available experimental data. This comparison aims to provide researchers, scientists, and drug development professionals with a clear and objective overview to inform future research and development efforts.
I. Comparative Bioactivity Overview
A summary of the known biological activities of this compound and farnesol is presented below.
| Biological Activity | This compound | Farnesol |
| Anticancer | Data not available | Active against various cancer cell lines |
| Antimicrobial | Data not available | Active against bacteria and fungi |
| Anti-inflammatory | Data not available | Modulates inflammatory signaling pathways |
| Insecticidal | Toxic to Plutella xylostella | Data not available in direct comparison |
| Hormonal | Inhibits vitellogenesis in crustaceans | Quorum sensing molecule in Candida albicans |
| Other | Inhibits protein and RNA synthesis | Induces apoptosis, modulates PI3K and Ras1-cAMP pathways |
II. Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activities of farnesol and this compound. The lack of directly comparable data for this compound in several key areas highlights a significant research gap.
Table 1: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Farnesol | HeLa | Cervical Cancer | 33.5 µM | 24 hours | [1][2] |
| Farnesol | B16F10 | Murine Melanoma | 45 µM | Not Specified | |
| This compound | - | - | Data not available | - |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC Value | Reference |
| Farnesol | Staphylococcus aureus (MSSA) | 125 µM | [3] |
| Farnesol | Staphylococcus aureus | 100 µg/ml | [4] |
| Farnesol | Candida albicans | - | |
| This compound | - | Data not available |
Note: MIC values for farnesol against S. aureus can vary depending on the strain and experimental conditions.
Table 3: Insecticidal Activity
| Compound | Organism | LC50 Value | Exposure Time | Reference |
| This compound | Plutella xylostella (Diamondback Moth) | 142.87 mg/L | 96 hours | [2] |
| Farnesol | - | Data not available | - |
III. Mechanistic Insights and Signaling Pathways
Farnesol has been shown to modulate several key signaling pathways, providing insight into its mechanism of action. In contrast, the specific signaling pathways affected by this compound remain largely uninvestigated.
Farnesol:
-
PI3K/Akt Pathway: In cervical cancer cells, farnesol's antiproliferative effects are mediated through the downregulation of the PI3K/Akt signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival.
-
Ras1-cAMP Pathway: In the fungal pathogen Candida albicans, farnesol acts as a quorum-sensing molecule that inhibits the yeast-to-hypha transition by targeting the Ras1-cAMP signaling pathway.
This compound:
-
Inhibition of Macromolecular Synthesis: In crustaceans, this compound has been shown to inhibit both protein and RNA synthesis, suggesting a mechanism that disrupts fundamental cellular processes.[5] The specific molecular targets within these pathways have not been elucidated.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the bioactivities of these compounds.
Anticancer Activity: MTT Assay (for Farnesol)
-
Cell Culture: HeLa cells are cultured in a 96-well plate at a density of 2x10^5 cells per well.
-
Treatment: Cells are exposed to varying concentrations of farnesol (e.g., 0, 5, 10, 20, 50, 100, 150 µM) for different time intervals (24, 48, and 72 hours).
-
MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The optical density is measured on a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
Antimicrobial Activity: Broth Microdilution Assay (for Farnesol)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (farnesol) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Insecticidal Activity: Leaf-Dip Bioassay (for this compound)
-
Preparation of Test Solutions: A series of concentrations of this compound are prepared in an appropriate solvent.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified time and then allowed to air dry.
-
Insect Exposure: Second-instar larvae of Plutella xylostella are placed on the treated leaf discs in a petri dish.
-
Mortality Assessment: Mortality is recorded after a set period (e.g., 96 hours).
-
LC50 Calculation: The LC50 value, the concentration of the compound that causes 50% mortality of the test insects, is calculated using probit analysis.[2]
Inhibition of Macromolecular Synthesis (for this compound)
-
Organ Culture: Ovaries and testes from crustaceans are cultured in a suitable medium.
-
Radiolabeling: The cultured organs are exposed to this compound at various concentrations in the presence of radiolabeled precursors for protein synthesis (e.g., [3H]leucine) and RNA synthesis (e.g., [3H]uridine).
-
Incubation: The cultures are incubated for a defined period.
-
Measurement of Incorporation: The amount of radiolabel incorporated into proteins and RNA is measured using liquid scintillation counting.
-
Inhibition Calculation: The percentage of inhibition of protein and RNA synthesis is calculated by comparing the incorporation in treated versus untreated control organs.[5]
V. Visualizing Signaling Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
VI. Conclusion
This comparative guide highlights the current state of knowledge regarding the bioactivities of this compound and farnesol. Farnesol is a well-studied compound with demonstrated anticancer, antimicrobial, and anti-inflammatory properties, with established mechanisms of action involving key signaling pathways. In contrast, this compound remains a comparatively understudied molecule. While it exhibits potent insecticidal activity and affects fundamental cellular processes in crustaceans, there is a clear need for further research to explore its potential in other areas of bioactivity and to elucidate its molecular mechanisms. This knowledge gap presents an opportunity for researchers to uncover novel therapeutic applications for this compound.
References
- 1. Selective farnesol toxicity and translocation of protein kinase C in neoplastic HeLa-S3K and non-neoplastic CF-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of Farnesol in HeLa cervical cancer cells is mediated via apoptosis induction, loss of mitochondrial membrane potential (ΛΨm) and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Actions of farnesol and xylitol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Farnesylacetone and Methoprene as Juvenile Hormone Analogs
In the realm of insect pest management and endocrinological research, juvenile hormone (JH) analogs represent a cornerstone of targeted and biorational control strategies.[1] These compounds mimic the action of natural juvenile hormones, crucial regulators of insect development, metamorphosis, and reproduction.[1] By disrupting these processes, JH analogs can effectively inhibit the emergence of adult insects and curb population growth.[2][3] Among the myriad of synthetic and naturally-derived JH analogs, methoprene (B1676399) has long been a benchmark compound, widely adopted for its efficacy against a range of insect pests, particularly mosquitoes and fleas.[2][3][4] Farnesylacetone, a derivative of the JH precursor farnesol, also exhibits juvenile hormone-like activity and presents a subject of interest for its potential as an insect growth regulator.[1]
This guide provides a detailed comparison of the efficacy of this compound and methoprene, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying mechanisms of these two JH analogs.
Comparative Efficacy: A Quantitative Overview
The efficacy of JH analogs is typically quantified by metrics such as the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. The available data for this compound and methoprene are presented below. It is crucial to note that the data are derived from studies on different insect species and under varying experimental conditions, which should be considered when making direct comparisons.
One study investigated the toxicity of this compound against the diamondback moth, Plutella xylostella. The results indicated an LC50 value of 142.87 mg/L and an LC90 value of 407.67 mg/L after 96 hours of exposure.[1] In the same study, farnesyl acetate, another farnesyl derivative, showed higher toxicity with an LC50 of 56.41 mg/L.[1]
Data for methoprene is available for several insect species, primarily mosquitoes. For instance, in Aedes aegypti, the yellow fever mosquito, LC50 values have been reported to vary between strains, with one study showing an LC50 of greater than 25 ppm for some field-collected strains.[5] Another meta-analysis reported a combined effect IE50 (inhibition of emergence) for methoprene against Aedes albopictus at 1.818 ppb.[6] For the southern house mosquito, Culex quinquefasciatus, a derivative of methoprene, S-methobutene, has shown enhanced activity compared to the parent compound.[7] In non-target aquatic invertebrates, the 24 and 48-hour LC50 values for methoprene are generally greater than 900 ppb.[2][4]
| Compound | Insect Species | Metric | Value | Reference |
| This compound | Plutella xylostella (Diamondback Moth) | LC50 (96h) | 142.87 mg/L | [1] |
| Plutella xylostella (Diamondback Moth) | LC90 (96h) | 407.67 mg/L | [1] | |
| Methoprene | Aedes aegypti (Yellow Fever Mosquito) | LD50 | >25 ppm (for some strains) | [5] |
| Aedes albopictus (Asian Tiger Mosquito) | IE50 | 1.818 ppb | [6] | |
| Anopheles sundaicus | LC50 | 0.00009 ppm | [8] | |
| Aquatic Invertebrates | LC50 (24-48h) | >900 ppb | [2][4] | |
| Rana catesbeiana & Rana pipiens (Tadpoles) | LC50 | >10,000 ppb | [9] | |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 4.39 ppm | [2] | |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 (96h) | 4.62 ppm | [2] |
Juvenile Hormone Signaling Pathway
Juvenile hormone and its analogs exert their effects by binding to an intracellular receptor complex. The binding of JH or a JH analog to the Methoprene-tolerant (Met) protein triggers a cascade of molecular events that ultimately regulate the transcription of target genes involved in development and metamorphosis.
References
- 1. Toxicity and Sublethal Effect of Farnesyl Acetate on Diamondback Moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. littlefireants.com [littlefireants.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. cabq.gov [cabq.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative bioactivity of S-methoprene and novel S-methobutene against mosquitoes (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tewhatuora.govt.nz [tewhatuora.govt.nz]
- 9. Use of Methoprene for Mosquito Control and Potential Toxic Effects on Non-Target Species - IAAAM_Archive - VIN [vin.com]
Farnesylacetone's Activity on Insect Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential activity of farnesylacetone on insect cell lines. Due to a lack of direct experimental data on this compound in the public domain, this document leverages data from closely related compounds and established juvenile hormone analogs (JHAs) to provide a predictive assessment. The primary compound for quantitative comparison is methoprene (B1676399), a well-characterized JHA, for which cytotoxic data on the widely used Spodoptera frugiperda (Sf9) insect cell line is available.
This compound, a derivative of farnesol, is structurally related to juvenile hormones and is anticipated to function as an insect growth regulator (IGR). IGRs disrupt the normal development and metamorphosis of insects, often by interfering with hormonal signaling pathways. The validation of such compounds on insect cell lines is a critical step in insecticide research, providing insights into their cellular mechanisms of action and cytotoxic potential.
Comparative Cytotoxicity Data
To contextualize the potential effects of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for methoprene on the Sf9 insect cell line. The IC50 value represents the concentration of a substance required to inhibit a biological process, in this case, cell viability, by 50%.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Methoprene | Sf9 | 48 hours | 184.2 ± 4.8 | [1] |
| Methoprene | Sf9 | 72 hours | 86.3 ± 9.8 | [1] |
Note: No publicly available data for the IC50 of this compound on insect cell lines was found as of the last update of this guide.
Studies on related compounds indicate that farnesol, a precursor to this compound, exhibits cytotoxic and apoptotic effects on various cancer cell lines, with IC50 values ranging from 25 to 250 µM.[2] Farnesyl acetate, another related sesquiterpene, has been shown to inhibit DNA replication in hamster and human cells.[3] While these findings are not on insect cells, they suggest that farnesyl derivatives can impact fundamental cellular processes.
Predicted Mechanism of Action and Signaling Pathways
This compound, as a potential juvenile hormone analog, is expected to interfere with the juvenile hormone (JH) signaling pathway. In insects, JH plays a crucial role in regulating development, reproduction, and metamorphosis. The binding of a JHA to the JH receptor can lead to a cascade of downstream effects, ultimately resulting in developmental arrest and cell death.
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The induction of apoptosis is a common outcome of cytotoxic insult. The diagram below illustrates a simplified, generalized apoptotic pathway that could be triggered by compounds like this compound in insect cells. Key events include the activation of caspases, a family of proteases that execute the apoptotic program.
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Experimental Protocols
The following are detailed methodologies for key experiments to validate the activity of this compound on insect cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Insect cell line (e.g., Sf9)
-
Appropriate cell culture medium (e.g., Grace's Insect Medium)
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed insect cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 27°C for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound and control compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.
-
Incubate the plate at 27°C for the desired exposure times (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate at 27°C for 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
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Apoptosis Detection (Caspase-3/7 Activity Assay)
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
Insect cell line (e.g., Sf9)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
This compound and positive control for apoptosis (e.g., actinomycin (B1170597) D)
-
White-walled 96-well microplate
-
Luminometer
Procedure:
-
Seed insect cells into a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with this compound and controls for the desired time.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
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// Edges "Seed_Cells" -> "Treat_Cells"; "Treat_Cells" -> "Add_Caspase_Reagent"; "Add_Caspase_Reagent" -> "Incubate"; "Incubate" -> "Read_Luminescence"; } caption="Workflow for Caspase-3/7 Activity Assay."
Conclusion
While direct experimental validation of this compound's activity on insect cell lines is currently unavailable, its structural similarity to juvenile hormone suggests it is likely to function as an insect growth regulator. Based on data from the established JHA methoprene, this compound may exhibit cytotoxic effects on insect cell lines such as Sf9, with IC50 values potentially in the micromolar range. The primary mechanism of action is predicted to be the disruption of the juvenile hormone signaling pathway, leading to developmental arrest and the induction of apoptosis. The provided experimental protocols offer a robust framework for the future validation and quantitative characterization of this compound's effects, which is essential for its potential development as a novel insecticide.
References
- 1. Effects of Hormone Agonists on Sf9 Cells, Proliferation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl acetate, a derivative of an isoprenoid of the mevalonate pathway, inhibits DNA replication in hamster and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesylacetone's Insecticidal Potential: A Comparative Analysis Against Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective pest management strategies has led to a growing interest in naturally derived compounds. Among these, farnesylacetone, a sesquiterpenoid found in various plants, has shown promise as a biorational insecticide. This guide provides a comparative analysis of the insecticidal activity of a key derivative, farnesyl acetate (B1210297), against the diamondback moth (Plutella xylostella), a globally significant agricultural pest, and contrasts its efficacy with that of several conventional synthetic pesticides. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to aid in research and development efforts.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of farnesyl acetate and various synthetic pesticides against second-instar larvae of Plutella xylostella is summarized below. The data is presented as the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. A lower LC50 value indicates higher toxicity.
| Compound | Class | LC50 (mg/L) | Target Insect | Citation |
| Farnesyl Acetate | Juvenile Hormone Analog | 56.41 | Plutella xylostella | [1] |
| Chlorantraniliprole | Diamide | 0.000275 - 0.00037 (% conc.) | Plutella xylostella | [2] |
| Flubendiamide | Diamide | 0.00050 - 0.00062 (% conc.) | Plutella xylostella | [2] |
| Spinosad | Spinosyn | 0.00486 - 0.00541 (% conc.)* | Plutella xylostella | [2] |
| Chlorfluazuron | Benzoylurea (IGR) | 0.0006 (mg a.i./mL) | Plutella xylostella | [3] |
| λ-Cyhalothrin | Pyrethroid | 0.035 - 0.105 (mg a.i./mL) | Plutella xylostella | [3] |
| Profenofos | Organophosphate | 8.67 (mg a.i./mL) | Plutella xylostella | [3] |
| Indoxacarb | Oxadiazine | 2.162 - 8.266 (ppm) | Plutella xylostella | [4] |
| Chlorfenapyr | Pyrrole | 0.432 - 2.104 (ppm) | Plutella xylostella | [4] |
| Acetamiprid | Neonicotinoid | 19.586 - 529.13 (mg a.i./L) | Plutella xylostella | [5] |
| Dimethoate | Organophosphate | 76.6 (mg a.i./mL) | Plutella xylostella | [3] |
Note: The concentrations for Chlorantraniliprole, Flubendiamide, and Spinosad were reported in percentage concentration. For a direct comparison in mg/L, further density information of the formulations would be required.
Experimental Protocol: Leaf-Dip Bioassay
The following is a detailed methodology for a leaf-dip bioassay, a standard method for evaluating the toxicity of insecticides to leaf-eating insects like Plutella xylostella.[6][7][8]
1. Insect Rearing:
-
A susceptible laboratory strain of Plutella xylostella is maintained on cabbage leaves under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
2. Preparation of Test Solutions:
-
Farnesyl acetate and synthetic insecticides are dissolved in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations.
-
A control solution is prepared with the solvent and surfactant only.
3. Bioassay Procedure:
-
Fresh cabbage leaf discs (e.g., 5 cm diameter) are cut.
-
Each leaf disc is dipped into a test solution or the control solution for a standardized time (e.g., 10-30 seconds).[8]
-
The treated leaf discs are allowed to air-dry completely on a clean, non-absorbent surface.
-
Once dry, each leaf disc is placed in a separate Petri dish lined with moistened filter paper to maintain turgidity.
-
A set number of second-instar P. xylostella larvae (e.g., 10-20) are introduced into each Petri dish.
-
Each concentration and the control are replicated multiple times (e.g., 3-5 replicates).
4. Data Collection and Analysis:
-
The Petri dishes are kept under the same controlled conditions as the insect rearing.
-
Mortality is assessed at specific time intervals (e.g., 24, 48, 72, and 96 hours) after exposure.[1] Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The LC50 values and their 95% confidence intervals are calculated using probit analysis.
Caption: Experimental workflow for the leaf-dip bioassay.
Mechanism of Action: Interference with Juvenile Hormone Biosynthesis
This compound and its derivatives are believed to act as insect growth regulators (IGRs) by interfering with the biosynthesis of juvenile hormone (JH).[9] JH is a critical hormone that regulates metamorphosis, reproduction, and other physiological processes in insects. By inhibiting a key enzyme in the JH biosynthesis pathway, these compounds can disrupt normal development, leading to mortality or reproductive failure.
The diagram below illustrates the juvenile hormone III biosynthesis pathway in insects, highlighting the potential point of intervention for this compound-related compounds.
Caption: Juvenile hormone III biosynthesis pathway in insects.
Conclusion
The available data indicates that farnesyl acetate, a derivative of this compound, exhibits insecticidal activity against the globally significant pest Plutella xylostella. While its acute toxicity, as measured by LC50, is lower than that of many newer synthetic insecticides like diamides and spinosyns, it demonstrates a potency that is comparable to or greater than some older classes of insecticides, such as certain organophosphates.
The mode of action of this compound derivatives, targeting the juvenile hormone biosynthesis pathway, presents a valuable alternative to neurotoxic insecticides and can be a useful tool in integrated pest management (IPM) and insecticide resistance management (IRM) programs. Further research is warranted to isolate and evaluate the insecticidal efficacy of this compound itself against a broader range of insect pests and to fully elucidate its toxicological profile in comparison to a wider array of synthetic pesticides. The development of such biorational insecticides holds significant potential for more sustainable and environmentally benign pest control solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. masujournal.org [masujournal.org]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity Challenge: Farnesylacetone Cross-Reactivity in Juvenile Hormone Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of juvenile hormone (JH) is paramount for studies in insect physiology and the development of novel insecticides. Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are common methods for JH measurement. However, the specificity of these assays can be compromised by the cross-reactivity of structurally similar compounds. This guide provides a comparative analysis of the potential cross-reactivity of farnesylacetone, a JH precursor, in JH immunoassays, supported by experimental data on related compounds and detailed assay methodologies.
The lipophilic nature of juvenile hormones and their precursors presents a significant challenge for the development of highly specific immunoassays. The structural similarity among JH homologs and their metabolic precursors can lead to unwanted cross-reactivity, resulting in inaccurate hormone quantification. While specific data on this compound cross-reactivity is limited in publicly available literature, analysis of related JH precursors like farnesoic acid and farnesol (B120207) can provide valuable insights into the potential for interference.
Comparative Analysis of Cross-Reactivity
Immunoassays for juvenile hormones typically utilize antibodies raised against a JH-protein conjugate. The specificity of these antibodies is crucial for distinguishing between the target JH molecule and other endogenous compounds. Cross-reactivity is determined by comparing the concentration of a test compound required to displace 50% of the radiolabeled or enzyme-linked JH tracer from the antibody, relative to the concentration of the authentic JH.
Table 1: Hypothetical Cross-Reactivity Data for this compound and Related Compounds in a Juvenile Hormone III (JH III) Immunoassay
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Juvenile Hormone III (JH III) | Sesquiterpenoid with an epoxide group and a methyl ester | 100% |
| This compound | Acyclic sesquiterpenoid ketone | 5-15% |
| Farnesoic Acid | Carboxylic acid precursor of JH III | 10-25% |
| Farnesol | Alcohol precursor of JH III | 2-8% |
| Methoprene | JH analog with a different backbone | <1% |
Note: The cross-reactivity values for this compound, farnesoic acid, and farnesol are hypothetical and presented for illustrative purposes. Actual values would need to be determined experimentally for a specific antibody.
The rationale for these hypothetical values is based on the principle of structural similarity. Farnesoic acid, being the immediate precursor to JH III before esterification and epoxidation, would likely show significant cross-reactivity. This compound, sharing the same carbon skeleton but with a ketone group instead of the epoxide and ester functionalities, would be expected to have lower, but potentially significant, cross-reactivity. Farnesol, with a primary alcohol group, would likely have even lower cross-reactivity. Methoprene, a JH analog with a different chemical structure, would ideally show minimal cross-reactivity in a highly specific assay.
Experimental Protocols
The following are detailed methodologies for a competitive ELISA and a radioimmunoassay for the quantification of juvenile hormone. These protocols can be adapted to test the cross-reactivity of this compound and other compounds.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a competitive ELISA for the quantification of JH III.
1. Antibody Production and Purification:
-
Antigen Preparation: Conjugate JH III to a carrier protein such as bovine serum albumin (BSA) or thyroglobulin. This is typically achieved by activating the carboxyl group of JH III acid (obtained by hydrolysis of JH III) and coupling it to the amino groups of the carrier protein.
-
Immunization: Immunize rabbits or mice with the JH III-protein conjugate mixed with an adjuvant over a period of several weeks.
-
Antibody Purification: Collect antiserum and purify the anti-JH III antibodies using affinity chromatography with a JH III-linked resin.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a goat anti-rabbit IgG antibody. Incubate overnight at 4°C.
-
Blocking: Wash the wells and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Add a mixture of the sample (or standard), a known amount of JH III-horseradish peroxidase (HRP) conjugate, and the purified anti-JH III antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells to remove unbound reagents.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of JH III in the sample.
Radioimmunoassay (RIA) Protocol
This protocol describes a competitive RIA for JH III quantification.
1. Antibody and Tracer Preparation:
-
Antibody Production: Produce anti-JH III antibodies as described in the ELISA protocol.
-
Radiolabeled Tracer Synthesis: Synthesize a radiolabeled JH III tracer, typically by incorporating tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]) into the JH III molecule.
2. Assay Procedure:
-
Reaction Setup: In a reaction tube, combine the sample (or standard), a known amount of the radiolabeled JH III tracer, and the anti-JH III antiserum.
-
Incubation: Incubate the mixture at 4°C overnight to allow for competitive binding.
-
Separation of Bound and Free Tracer: Separate the antibody-bound tracer from the free tracer. This can be achieved by methods such as precipitation with ammonium (B1175870) sulfate (B86663) or using a secondary antibody to precipitate the primary antibody-antigen complex.
-
Quantification: Centrifuge the tubes and measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a scintillation counter.
-
Standard Curve: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled JH III standards. The concentration of JH III in the samples is then determined from this curve.
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context of juvenile hormone action, the following diagrams are provided.
Experimental workflow for JH immunoassay development and execution.
Simplified juvenile hormone signaling pathway.
Conclusion
The potential for cross-reactivity of this compound in juvenile hormone immunoassays is a critical consideration for researchers. While direct experimental data is scarce, an understanding of the principles of immunoassay specificity and data from structurally related precursors suggest that this compound may exhibit a low to moderate level of cross-reactivity. To ensure accurate quantification of juvenile hormones, it is essential to validate the specificity of the antibody used in the immunoassay by testing a panel of potentially cross-reacting compounds, including this compound and other JH precursors. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies and for the reliable measurement of juvenile hormones in various biological samples.
Comparative Analysis of Farnesylacetone Isomers' Biological Effects: A Guide for Researchers
A detailed examination of the biological activities of farnesylacetone isomers, drawing on available data and insights from related compounds to highlight potential differential effects. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a naturally occurring sesquiterpenoid ketone, is recognized for its diverse biological activities, including its role as a crustacean hormone, an inhibitor of mitochondrial function, and a potential anticancer and insecticidal agent.[1][2] While often studied as a mixture of isomers, the distinct biological effects of its specific geometric isomers, such as (5E,9E)-farnesylacetone and (5Z,9E)-farnesylacetone, remain largely unexplored in comparative studies. However, principles of stereochemistry and data from analogous compounds suggest that these isomers likely exhibit differential activities.[3][4] This guide synthesizes the available information on this compound and related isoprenoids to provide a comparative framework for future research.
Data Summary: A Comparative Overview
Direct comparative quantitative data for this compound isomers is scarce in published literature. The following table provides a summary of known biological effects for this compound (as a mixture of isomers) and highlights the potential for differential activity based on studies of other isoprenoid isomers.
| Biological Effect | This compound (Mixture of Isomers) | Postulated Differential Effects of Isomers ((E,E) vs. (Z,E)) | Key References |
| Inhibition of Mitochondrial Respiration | Inhibits electron transfer within complex I (NADH ubiquinone reductase) and complex II (succinate ubiquinone reductase) in rat liver mitochondria. | The specific binding affinity and inhibitory potency at the iron-sulfur centers of complex I and II may differ between isomers due to their distinct three-dimensional structures. This is supported by studies on rotenone (B1679576) stereoisomers which show different inhibitory patterns against NADH-ubiquinone reductase. | [2][5] |
| Crustacean Vitellogenesis Inhibition | Inhibits protein and RNA synthesis in the ovaries of crustaceans like Carcinus maenas, thereby inhibiting vitellogenesis (yolk protein formation). | The (E,E)-isomer, being the naturally identified form in some organisms, might exhibit a higher binding affinity to the putative receptor involved in this hormonal regulation compared to the (Z,E)-isomer. | [1] |
| Insecticidal Activity | Exhibits larvicidal activity against the diamondback moth, Plutella xylostella, with a reported LC50 of 142.87 mg/L. | Geometric isomers of other insect pheromones and juvenile hormone analogs often show significant differences in activity. It is plausible that one this compound isomer is more active in disrupting insect development or acting as a repellent. | [6] |
| Antifungal Activity | Farnesol (B120207), a closely related sesquiterpenoid, exhibits antifungal activity against Candida albicans. | The (E,E)-isomer of farnesol is a known quorum-sensing molecule in C. albicans. The geometric configuration of this compound isomers could similarly influence their interaction with fungal membranes or signaling pathways, leading to different antifungal potencies. | [7][8] |
| Anticancer Activity | Farnesol has been shown to induce apoptosis in cancer cells. Farnesyltransferase inhibitors, which block the action of an enzyme that utilizes a farnesyl group, have potent anti-cancer effects. | The stereochemistry of farnesyl diphosphate (B83284) isomers significantly impacts their interaction with protein-farnesyl transferase. It is therefore highly probable that this compound isomers would show differential activity against cancer cell lines. | [3][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate further research in this area.
Mitochondrial Respiration Inhibition Assay
This protocol is based on the methodology used to study the effect of this compound on rat liver mitochondria.[2]
-
Isolation of Mitochondria: Rat liver mitochondria are isolated by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.
-
Oxygen Consumption Measurement: Mitochondrial respiration is measured polarographically using a Clark-type oxygen electrode. The reaction medium consists of a respiration buffer (containing mannitol, sucrose, KCl, MgCl2, phosphate (B84403) buffer, and EGTA), substrate (e.g., glutamate-malate for Complex I or succinate (B1194679) for Complex II), and ADP to induce state 3 respiration.
-
Inhibition Assay: A stock solution of the this compound isomer (dissolved in a suitable solvent like ethanol) is added to the mitochondrial suspension. The rate of oxygen consumption is recorded before and after the addition of the inhibitor.
-
Data Analysis: The inhibitory effect is expressed as the percentage decrease in the rate of oxygen consumption compared to the control (solvent alone). IC50 values can be determined by testing a range of inhibitor concentrations.
Insect Larvicidal Bioassay
This protocol is adapted from the leaf-dip bioassay used to determine the toxicity of farnesyl derivatives against Plutella xylostella.[6]
-
Preparation of Test Solutions: Serial dilutions of the this compound isomers are prepared in an appropriate solvent containing a surfactant (e.g., Triton X-100) to ensure even coating.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified time (e.g., 30 seconds) and then allowed to air dry. Control leaf discs are dipped in the solvent-surfactant solution only.
-
Larval Exposure: Second-instar larvae of P. xylostella are placed on the treated leaf discs in a petri dish.
-
Mortality Assessment: The number of dead larvae is recorded after a specific exposure period (e.g., 96 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The larval mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to calculate the LC50 (lethal concentration required to kill 50% of the population) and LC90 values.
Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method commonly used to assess the antifungal activity of compounds like farnesol.[10]
-
Preparation of Fungal Inoculum: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium.
-
Drug Dilution: Serial dilutions of the this compound isomers are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without inhibitor) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often assessed visually or by measuring absorbance.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological effects of this compound and a typical experimental workflow.
Caption: Hypothesized differential interactions of this compound isomers.
Caption: Workflow for comparing this compound isomer bioactivity.
References
- 1. Comparative effect of this compound on macromolecular synthesis in gonads of crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a sesquiterpenic hormone of Crustacea, inhibits electron transport in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific synthesis and biological evaluation of farnesyl diphosphate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of cis and dicis isomers of vitamin A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibitory action of natural rotenone and its stereoisomers with various NADH-ubiquinone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae [frontiersin.org]
- 8. Farnesol as an antifungal agent: comparisons among MTL a and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC | MDPI [mdpi.com]
Validating the Inhibitory Mechanism of Farnesylacetone on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of farnesylacetone's inhibitory effects on mitochondrial respiration alongside other well-characterized mitochondrial inhibitors. The information presented herein is intended to facilitate further research into the specific mechanisms of action of this compound and to provide a framework for its experimental validation.
Comparative Analysis of Mitochondrial Inhibitors
| Inhibitor | Target Complex | Mechanism of Action | IC50 Value |
| This compound | Complex I & Complex II | Inhibits electron transfer at both complexes, potentially by interacting with iron-sulfur centers.[1] | Not available |
| Rotenone (B1679576) | Complex I | Prevents the transfer of electrons from iron-sulfur clusters to ubiquinone.[3] | 1.7 - 2.2 µM[3][4] |
| Thenoyltrifluoroacetone (TTFA) | Complex II | Blocks the ubiquinone binding site.[5][6] | ~5.8 µM[7] |
| Antimycin A | Complex III | Blocks electron transfer from cytochrome b to cytochrome c1.[8][9] | Varies with cell line |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F0 subunit, blocking the proton channel and preventing ATP synthesis.[10][11] | ~100 nM - 10 µM (cell type dependent)[12] |
Experimental Protocols
To validate the inhibitory mechanism of this compound, a series of experiments targeting the activity of specific mitochondrial respiratory complexes are required. Below are detailed methodologies for the isolation of mitochondria and the subsequent measurement of Complex I and Complex II activity.
Isolation of Mitochondria from Rat Liver
This protocol is adapted from standard procedures for isolating functional mitochondria.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Homogenizer with a Teflon pestle.
-
Centrifuge capable of reaching 14,000 x g at 4°C.
Procedure:
-
Euthanize a rat and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and chop it into small pieces.
-
Wash the liver pieces with fresh, cold Isolation Buffer I to remove excess blood.
-
Homogenize the tissue in Isolation Buffer I using a Teflon pestle at approximately 1,600 rpm.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.
-
Repeat the wash step using ice-cold Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay. The mitochondrial preparation should be kept on ice and used promptly.
Measurement of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity
This spectrophotometric assay measures the decrease in NADH absorbance as it is oxidized by Complex I.
Materials:
-
Complex I Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2 mM KCN, 2.5 mg/mL bovine serum albumin (fatty acid-free).
-
NADH solution (10 mM).
-
Decylubiquinone (B1670182) (10 mM in DMSO).
-
Rotenone (2 mM in DMSO).
-
Isolated mitochondria.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
In a cuvette, add the Complex I Assay Buffer.
-
Add the isolated mitochondria (typically 50-100 µg of protein).
-
Add decylubiquinone to a final concentration of 100 µM.
-
To measure the rotenone-sensitive activity, prepare a parallel sample containing rotenone (final concentration 2 µM).
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 340 nm over several minutes. The rate of NADH oxidation is proportional to Complex I activity.
-
The specific Complex I activity is calculated as the difference between the rates in the absence and presence of rotenone.
Measurement of Mitochondrial Complex II (Succinate Dehydrogenase) Activity
This colorimetric assay measures the reduction of an artificial electron acceptor by Complex II.
Materials:
-
Complex II Assay Buffer: 50 mM potassium phosphate, pH 7.5, 20 mM succinate, 2 mM KCN.
-
2,6-dichlorophenolindophenol (DCPIP) solution (2 mM).
-
Decylubiquinone (10 mM in DMSO).
-
Thenoyltrifluoroacetone (TTFA) (20 mM in DMSO).
-
Isolated mitochondria.
-
Spectrophotometer capable of reading at 600 nm.
Procedure:
-
In a cuvette, add the Complex II Assay Buffer.
-
Add DCPIP to a final concentration of 80 µM and decylubiquinone to a final concentration of 50 µM.
-
Add the isolated mitochondria (typically 50-100 µg of protein).
-
To measure the TTFA-sensitive activity, prepare a parallel sample containing TTFA (final concentration 2 mM).
-
Initiate the reaction by adding the mitochondrial suspension.
-
Monitor the decrease in absorbance at 600 nm as DCPIP is reduced. The rate of DCPIP reduction is proportional to Complex II activity.
-
The specific Complex II activity is calculated as the difference between the rates in the absence and presence of TTFA.
Visualizations
To aid in the understanding of the experimental validation process and the inhibitory mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating mitochondrial inhibitors.
Caption: Inhibition sites in the mitochondrial electron transport chain.
References
- 1. This compound, a sesquiterpenic hormone of Crustacea, inhibits electron transport in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E,E-Farnesylacetone | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rotenone | Oxidative Phosphorylation Inhibitors: R&D Systems [rndsystems.com]
- 5. astorscientific.us [astorscientific.us]
- 6. TTFA, Mitochondrial Complex II inhibitor (CAS 326-91-0) | Abcam [abcam.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agscientific.com [agscientific.com]
- 12. researchgate.net [researchgate.net]
Farnesylacetone and Pyriproxyfen: A Comparative Analysis of Their Effects on Mosquito Larvae Development
For Immediate Release
In the ongoing battle against mosquito-borne diseases, the development of effective larval control agents is paramount. This guide provides a detailed comparison of two such agents: farnesylacetone, a naturally derived sesquiterpenoid, and pyriproxyfen (B1678527), a synthetic insect growth regulator. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Pyriproxyfen stands out as a potent juvenile hormone analog with extensive documentation of its high efficacy in disrupting the metamorphosis of mosquito larvae at very low concentrations. This compound, while showing promise as an insect growth regulator, likely acting on the juvenile hormone pathway, suffers from a significant lack of specific data regarding its larvicidal activity against mosquitoes. This data gap hinders a direct and comprehensive comparison of its potency relative to pyriproxyfen.
Data on Larvicidal Activity
The following table summarizes the available quantitative data on the larvicidal activity of this compound and pyriproxyfen. It is important to note the discrepancy in available data between the two compounds.
| Compound | Species | Metric | Value | Reference |
| This compound | Plutella xylostella (Diamondback moth) | LC₅₀ (96h) | 142.87 mg/L | [1] |
| Aedes aegypti, Culex quinquefasciatus, Anopheles gambiae | LC₅₀ | Data Not Available | ||
| Pyriproxyfen | Aedes aegypti | LC₅₀ | 0.012 ppb (parts per billion) | |
| Aedes aegypti | LC₅₀ | 0.00011 mg/L | ||
| Aedes aegypti | EC₅₀ (Emergence Inhibition) | 0.214 ppb |
Note: The lack of LC₅₀ data for this compound against mosquito species is a critical knowledge gap that prevents a direct comparison of potency with pyriproxyfen. The provided LC₅₀ for this compound is against a lepidopteran pest and may not be representative of its activity against mosquito larvae.
Mechanism of Action
Pyriproxyfen: A Potent Juvenile Hormone Mimic
Pyriproxyfen is a synthetic analog of juvenile hormone (JH), a critical hormone in insects that regulates development, metamorphosis, and reproduction.[2] In mosquito larvae, high levels of JH are necessary to maintain the larval state. As the larva prepares to pupate, the natural JH titer drops, triggering metamorphosis.
Pyriproxyfen acts by mimicking the action of JH. When mosquito larvae are exposed to pyriproxyfen, the compound binds to the juvenile hormone receptors, artificially maintaining a high "perceived" level of JH. This disrupts the normal hormonal cascade required for metamorphosis. Consequently, the larvae are unable to successfully molt into pupae, or the pupae fail to emerge as viable adults, leading to mortality at the pupal stage.[3]
This compound: A Potential Disruptor of Juvenile Hormone Biosynthesis
The precise mechanism of action of this compound in mosquito larvae is not as well-defined as that of pyriproxyfen. However, based on studies of structurally related compounds like farnesol (B120207) and farnesyl acetate, it is hypothesized that this compound interferes with the juvenile hormone pathway.
Farnesol is a precursor in the biosynthesis of juvenile hormone III, the primary JH in most insects, including mosquitoes. The biosynthesis pathway involves a series of enzymatic conversions. It is plausible that this compound acts as a competitive inhibitor of one of the key enzymes in this pathway, such as farnesol dehydrogenase, which converts farnesol to farnesal. By inhibiting this enzyme, this compound would reduce the production of endogenous JH, leading to premature and abnormal development, and ultimately, larval mortality. Some related compounds have also been shown to act as JH antagonists, directly interfering with the JH receptor complex.
Experimental Protocols
Standardized protocols for evaluating the efficacy of mosquito larvicides are crucial for obtaining comparable and reliable data. The World Health Organization (WHO) provides comprehensive guidelines for laboratory and field testing.
Larvicidal Bioassay (WHO Protocol)
This protocol is designed to determine the lethal concentration (LC) of a compound that causes a specific level of mortality in a mosquito larval population.
1. Preparation of Test Solutions:
-
A stock solution of the test compound (this compound or pyriproxyfen) is prepared in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Serial dilutions are made to obtain a range of concentrations to be tested.
2. Exposure of Larvae:
-
Late third or early fourth instar larvae of the target mosquito species (e.g., Aedes aegypti) are used.
-
A specific number of larvae (typically 20-25) are placed in beakers or cups containing a standard volume of dechlorinated water.
-
The appropriate volume of the test solution is added to each beaker to achieve the desired final concentration.
-
Control groups are exposed to the solvent alone.
-
Each concentration and the control are replicated multiple times (usually 3-5).
3. Observation and Data Collection:
-
Mortality is recorded at 24 and 48 hours post-exposure. For insect growth regulators like pyriproxyfen and potentially this compound, observations are extended to monitor for inhibition of adult emergence.
-
Moribund larvae (incapable of normal movement) are counted as dead.
4. Data Analysis:
-
The percentage mortality is corrected for control mortality using Abbott's formula if necessary.
-
The data are subjected to probit analysis to determine the LC₅₀ and LC₉₀ values, which represent the concentrations required to cause 50% and 90% mortality, respectively.
Conclusion and Future Directions
Pyriproxyfen is a well-established and highly effective mosquito larvicide with a clear mechanism of action. Its potency at extremely low concentrations makes it a valuable tool in mosquito control programs.
This compound, as a potential natural alternative, requires significant further investigation. The primary research need is to determine its larvicidal efficacy against key mosquito vector species such as Aedes aegypti, Culex quinquefasciatus, and Anopheles gambiae. Establishing LC₅₀ values for these species is essential for a meaningful comparison with existing larvicides like pyriproxyfen. Furthermore, detailed mechanistic studies are needed to confirm its precise mode of action within the juvenile hormone pathway of mosquitoes. Such research will be critical in evaluating the true potential of this compound as a viable and environmentally friendly mosquito control agent.
References
A Comparative Analysis of Farnesylacetone from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Farnesylacetone, a naturally occurring sesquiterpenoid ketone, has garnered significant interest within the scientific community for its diverse biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties. This guide provides a comparative overview of this compound derived from various natural sources, presenting quantitative data, detailed experimental methodologies for assessing its bioactivity, and a visualization of its mechanism of action on the mitochondrial electron transport chain.
Quantitative Analysis of this compound in Natural Sources
This compound is found in a variety of plants and marine organisms, often as a component of their essential oils. The concentration of this compound and its related compound, hexahydrofarnesyl acetone, can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes the quantitative data from several studies that have identified and quantified these compounds.
| Natural Source | Compound | Concentration (% of Essential Oil) | Analytical Method | Reference |
| Launaea mucronata | 2Z,6E-Farnesylacetone | 46.35% | GC-MS | [1][2] |
| Launaea mucronata | 5E,9Z-Farnesylacetone | 2.22% | GC-MS | [1] |
| Launaea arborescens | Hexahydrofarnesyl acetone | 31.6% | GC-MS | [3] |
| Cerastium candidissimum | Hexahydrofarnesyl acetone | 21.7% | GC/MS | [4] |
| Lamium amplexicaule | Hexahydrofarnesyl acetone | 16.09% | GC/MS | [5] |
| Hildegardia barteri (Leaf) | Hexahydrofarnesyl acetone | 38.2% | GC-MS | [6][7] |
| Hildegardia barteri (Stem Bark) | Hexahydrofarnesyl acetone | 25.4% | GC-MS | [6][7] |
| Hildegardia barteri (Root Bark) | Hexahydrofarnesyl acetone | 20.2% | GC-MS | [6][7] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing the biological activity of natural compounds. This section details the methodologies for key experiments related to this compound's known effects.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
This method is the standard for identifying and quantifying volatile compounds like this compound in essential oils.[8][9][10]
Sample Preparation:
-
Dried plant material is subjected to hydro-distillation using a Clevenger-type apparatus to extract the essential oil.
-
The collected essential oil is dried over anhydrous sodium sulfate.
-
The oil is diluted in a suitable solvent (e.g., hexane (B92381) or methanol) to a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890 or similar model is used.
-
Column: A capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is typically employed.
-
Carrier Gas: Helium is used at a constant flow rate (e.g., 1 mL/min).
-
Injector: The injector temperature is set to 250°C with a split ratio (e.g., 1:50).
-
Oven Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min) to separate the different components of the oil.
-
Mass Spectrometer: An Agilent 5973 or a similar mass selective detector is used.
-
Ionization: Electron Impact (EI) ionization at 70 eV.
-
Mass Range: Scanned from m/z 40 to 500.
-
Compound Identification: The components are identified by comparing their mass spectra with the NIST library and by their retention indices relative to a series of n-alkanes.
-
Quantification: The relative percentage of each compound is calculated from the total ion chromatogram (TIC) peak areas.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11][12]
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for 24-48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14]
Procedure:
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Inhibition of Mitochondrial Electron Transport Chain
This compound has been shown to inhibit the mitochondrial electron transport chain, specifically at the level of Complex I and Complex II.[15]
Isolation of Mitochondria:
-
Rat liver mitochondria are isolated by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.
Enzymatic Assays:
-
Complex I (NADH-ubiquinone reductase) Activity: The activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone as the electron acceptor. The assay is performed in the presence and absence of various concentrations of this compound.
-
Complex II (Succinate-ubiquinone reductase) Activity: The activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm, with succinate (B1194679) as the substrate. The assay is conducted with and without different concentrations of this compound.
Spectrophotometric Studies:
-
Difference spectroscopy can be used to study the interaction of this compound with the components of the respiratory chain by observing changes in the absorption spectra of the cytochromes.
Visualizing the Mechanism of Action
To illustrate the inhibitory effect of this compound on cellular respiration, the following diagram depicts its interaction with the mitochondrial electron transport chain.
Caption: Inhibition of Mitochondrial Electron Transport by this compound.
This guide provides a foundational comparison of this compound from various natural origins. Further research is warranted to explore the full therapeutic potential of this versatile molecule, including more extensive quantitative analyses across a broader range of sources and detailed investigations into its diverse mechanisms of action.
References
- 1. Cytotoxic and Antioxidant Potential of Launaea mucronata Forssk Essential Oil Growing in Northern Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. Hexahydrofarnesyl Acetone-Rich Extractives from Hildegardia barteri | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. plantsjournal.com [plantsjournal.com]
- 11. japsonline.com [japsonline.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. This compound, a sesquiterpenic hormone of Crustacea, inhibits electron transport in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesylacetone's Binding Affinity: A Comparative Analysis of In Silico and In Vitro Validation Methods
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target is a cornerstone of preclinical research. This guide provides an objective comparison of in silico and in vitro methodologies for validating the binding affinity of farnesylacetone, a naturally occurring terpene ketone. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate validation strategy for their studies.
This compound, a constituent of various essential oils, has garnered interest for its potential biological activities. A crucial aspect of elucidating its mechanism of action is to determine its binding affinity to relevant protein targets. Farnesyltransferase (FTase), a key enzyme in the post-translational modification of proteins such as Ras, represents a primary putative target for this compound. The farnesylation of Ras is critical for its localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth and proliferation.[1][2][3][4]
Data Presentation: A Comparative Overview
Direct comparative studies validating the binding affinity of this compound to farnesyltransferase using both in silico and in vitro methods are not extensively available in the current body of literature. However, to provide a useful comparison, this guide presents available in silico data for this compound and a related compound, alongside representative in vitro data for a known farnesyltransferase inhibitor.
| Compound | Method | Target Protein | Binding Affinity/Potency | Reference |
| This compound | In Silico (Molecular Docking) | Xanthine Oxidase | -5.4 to -6.4 kcal/mol | [5] |
| Farnesol | In Silico (Molecular Docking) | mTOR | -9.66 kcal/mol | [6] |
| Lonafarnib | In Vitro (Cell-based Assay) | Farnesyltransferase (N. fowleri) | EC50: 1.5 to 9.2 µM | [7] |
Note: The provided data illustrates the type of quantitative output from each method. A direct comparison of the binding affinity of this compound from in silico and in vitro experiments on the same target is needed for a conclusive assessment.
Experimental Protocols
In Silico Validation: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The binding affinity is estimated using a scoring function that calculates the free energy of binding.
Objective: To predict the binding affinity and interaction mode of this compound with human farnesyltransferase.
Methodology:
-
Protein Preparation:
-
The three-dimensional crystal structure of human farnesyltransferase (PDB ID: 1SA4) is retrieved from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software such as AutoDock Tools or Schrödinger Maestro.
-
The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized to its lowest energy conformation using a chemistry software like ChemDraw or Avogadro.
-
Appropriate atom types and charges are assigned.
-
-
Molecular Docking:
-
A docking program such as AutoDock Vina or GLIDE is used to dock this compound into the defined binding site of farnesyltransferase.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
-
Analysis:
-
The results are analyzed to identify the docking pose with the best score, which represents the most likely binding mode.
-
The binding affinity is reported in kcal/mol.
-
The interactions between this compound and the amino acid residues of the binding site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
In Vitro Validation: Farnesyltransferase Inhibition Assay
In vitro assays provide experimental evidence of binding and functional inhibition. A common method to assess the potency of a farnesyltransferase inhibitor is to measure the enzymatic activity in the presence of the compound.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human farnesyltransferase.
Methodology:
-
Reagents and Materials:
-
Recombinant human farnesyltransferase.
-
Farnesyl pyrophosphate (FPP), the farnesyl donor.
-
A farnesylatable protein or peptide substrate (e.g., a biotinylated peptide containing a CaaX box motif).
-
Tritiated farnesyl pyrophosphate ([³H]FPP) for radioactive detection.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT).
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer, recombinant farnesyltransferase, and the peptide substrate.
-
Varying concentrations of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of a mixture of FPP and [³H]FPP.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
-
Detection and Analysis:
-
The farnesylated peptide is separated from the unreacted [³H]FPP. This can be achieved by spotting the reaction mixture onto a filter paper and washing away the unincorporated radioactivity.
-
The radioactivity on the filter paper, which corresponds to the amount of farnesylated peptide, is measured using a scintillation counter.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Context and Experimental Process
To better understand the biological relevance and the experimental workflow, the following diagrams are provided.
Caption: Ras Signaling Pathway and the Role of Farnesylation.
Caption: Experimental Workflow for Comparing In Silico and In Vitro Binding Affinity.
Conclusion
Both in silico and in vitro methods provide valuable, complementary information for assessing the binding affinity of this compound. Molecular docking offers a rapid and cost-effective initial screening to predict binding modes and estimate affinity, guiding further experimental work. In vitro assays, such as farnesyltransferase inhibition assays, provide essential experimental validation of these predictions and yield quantitative measures of a compound's potency. For a comprehensive understanding of this compound's potential as a binder to targets like farnesyltransferase, an integrated approach utilizing both computational and experimental techniques is highly recommended. Future studies directly comparing the in silico predictions with in vitro experimental data for this compound will be crucial for a definitive characterization of its binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent and selective farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Farnesyltransferase Inhibitor and its Effect in Combination with 3-Hydroxy-3-Methyl-Glutaryl-CoA Reductase Inhibitor against Naegleria fowleri [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Farnesylacetone: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of farnesylacetone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a terpene ketone utilized in various research and development applications, requires careful handling and adherence to specific disposal protocols. This document provides detailed, step-by-step guidance for its proper disposal, alongside essential safety information to minimize risks within the laboratory environment.
Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. This compound is a combustible liquid and is sensitive to light.[1] While some safety data sheets (SDS) indicate that it has no substances considered hazardous to health at their given concentration, it is also described as a "pharmaceutical related compound of unknown potency," warranting a cautious approach.[1][2]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, such as a laboratory fume hood, respiratory protection is not typically required.[2][3]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound for easy reference.
| Property | Value | Source |
| Molecular Formula | C18H30O | [2][3][5] |
| Molecular Weight | 262.43 - 262.44 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Pleasant | [1][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3][4] |
| Density | 0.88 g/mL at 20 °C | [4] |
| Storage Class | Combustible liquids | [4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following procedures outline the steps for managing spills and disposing of waste.
Immediate Actions for Spills
In the event of a this compound spill, follow these steps to contain and clean the affected area:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated to disperse any vapors.[1][2]
-
Evacuate Unnecessary Personnel: Keep personnel not involved in the cleanup away from the spill area.[2]
-
Wear Appropriate PPE: Before approaching the spill, don the required personal protective equipment as listed above.[2]
-
Contain the Spill: For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][3] Avoid generating dust during cleanup.[2]
-
Clean the Area: Once the absorbed material is collected, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Do Not Discharge into Drains: Prevent the spilled material from entering drains, water courses, or the soil.[1][2]
Disposal of this compound Waste
All this compound waste, including contaminated materials from spills, must be disposed of as chemical waste.
-
Containerize and Label: Place all this compound waste and contaminated materials in a clearly labeled, sealed container.
-
Consult a Licensed Disposal Company: Excess and expired this compound, as well as waste materials, should be offered to a licensed hazardous material disposal company.[2]
-
Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Follow All Regulations: Ensure that all federal, state, and local environmental regulations regarding the disposal of this material are strictly followed.[2]
Experimental Protocols
While specific experimental protocols for the synthesis or analysis of this compound are diverse and depend on the research context, a general procedure for its synthesis involves the stereoselective isoprenoid chain extension with an acetoacetate (B1235776) dianion.[6] For detailed synthetic procedures, refer to specialized organic synthesis literature, such as Organic Syntheses.[6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. 金合欢基丙酮 technical, mixture of stereo isomers, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Farnesyl acetone | C18H30O | CID 1711945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling Farnesylacetone
Essential Safety and Handling Guide for Farnesylacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
I. This compound: Key Safety Information
This compound is a combustible liquid with a pleasant odor.[1] While it is not classified as a highly hazardous substance, proper handling is essential to minimize risks.[1][2]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 762-29-8[1][2][3][4] |
| Molecular Formula | C18H30O[2][4] |
| Molecular Weight | 262.43 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1][5] |
| Flash Point | 110 °C (230 °F)[1][3] |
| Boiling Point | 147-148 °C @ 0.50 mm Hg[6] |
| Storage Class | 10 - Combustible liquids[3] |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves.[7] | Provides good resistance to solvents, oils, and some acids and bases.[7] Check for rips or punctures before use.[7] For extended contact, consider thicker, reusable nitrile gloves.[7] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against splashes. |
| Skin and Body | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not required under normal use with adequate ventilation. | In case of inadequate ventilation or large spills, use a NIOSH-approved respirator with an organic vapor (OV) cartridge (black label).[8][9][10][11] |
III. Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
Handling:
-
Dispense this compound carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
Post-Handling:
-
Wipe down the work area with an appropriate solvent.
-
Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
IV. Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills (less than 500 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact emergency personnel.
-
Ensure Safety:
-
Remove all ignition sources.
-
Ensure adequate ventilation.
-
-
Contain and Absorb:
-
Collect Waste:
-
Decontaminate:
-
Clean the spill area with soap and water.[6]
-
-
Dispose:
-
Seal and label the waste container as "Hazardous Waste: this compound" and dispose of it according to the disposal plan.[13]
-
V. Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Collection:
-
Collect all this compound waste (liquid and contaminated solids) in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[14]
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[15]
-
Arrange for pickup and disposal through a licensed hazardous waste management company.[16][17]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[16]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. farnesyl acetone, 762-29-8 [thegoodscentscompany.com]
- 2. This compound, mixture of isomers, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound technical, mixture of stereo isomers, ≥90% (GC) | 762-29-8 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. westlab.com [westlab.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. parcilsafety.com [parcilsafety.com]
- 10. pksafety.com [pksafety.com]
- 11. 3m.com [3m.com]
- 12. acs.org [acs.org]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acs.org [acs.org]
- 16. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 17. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
